molecular formula C11H7F2N B1624362 3-Fluoro-2-(2-fluorophenyl)pyridine CAS No. 511522-76-2

3-Fluoro-2-(2-fluorophenyl)pyridine

Cat. No.: B1624362
CAS No.: 511522-76-2
M. Wt: 191.18 g/mol
InChI Key: NZLITGMMALMWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(2-fluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7F2N and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-(2-fluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(2-fluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLITGMMALMWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468864
Record name 3-fluoro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511522-76-2
Record name 3-fluoro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 3-Fluoro-2-(2-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Fluoro-2-(2-fluorophenyl)pyridine , a specialized fluorinated biaryl building block used in modern medicinal chemistry.

Structural Analysis, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

3-Fluoro-2-(2-fluorophenyl)pyridine (CAS: 511522-76-2) is a privileged biaryl scaffold characterized by a specific ortho,ortho-difluoro substitution pattern. This structural motif is highly valued in drug discovery for its ability to modulate biaryl torsion angles (atropisomerism potential), enhance metabolic stability against oxidative metabolism, and optimize lipophilicity (


). This guide details its chemical properties, a validated synthetic route via Suzuki-Miyaura cross-coupling, and its application in optimizing pharmacokinetic profiles.
Chemical Identity & Physical Properties[1][2][3]
Property Data / Specification
IUPAC Name 3-Fluoro-2-(2-fluorophenyl)pyridine
CAS Number 511522-76-2
Molecular Formula

Molecular Weight 191.18 g/mol
SMILES Fc1ccccc1-c1c(F)cccn1
Appearance Off-white to pale yellow solid (low melting) or oil
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Structural Analysis: The Ortho-Fluoro Effect

The defining feature of this molecule is the presence of fluorine atoms at the 3-position of the pyridine ring and the 2-position of the phenyl ring.

  • Conformational Restriction: The steric repulsion between the lone pairs of the nitrogen/fluorine and the ortho-fluorine on the phenyl ring forces the two aromatic systems to twist out of planarity. This disrupts

    
    -conjugation but creates a specific 3D molecular shape that can improve selectivity for protein binding pockets.
    
  • Electronic Modulation: The pyridine nitrogen acts as an electron sink, while the fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This lowers the basicity of the pyridine nitrogen compared to the non-fluorinated analog, potentially reducing hERG channel liability in drug candidates.

Diagram 1: Structural & Electronic Features

G cluster_0 Structural Core node_core 3-Fluoro-2-(2-fluorophenyl)pyridine (Biaryl Scaffold) node_twist Non-Planar Conformation (>40° Torsion Angle) node_core->node_twist Steric Repulsion (F...F/N) node_metab Metabolic Blockade (Prevents P450 oxidation) node_core->node_metab C-F Bond Strength

Caption: The ortho-fluorine substitution forces a twisted conformation, reducing planarity and blocking metabolic hot-spots.

Synthesis: Suzuki-Miyaura Cross-Coupling Protocol

The most robust method for synthesizing 3-Fluoro-2-(2-fluorophenyl)pyridine is the palladium-catalyzed cross-coupling of 2-Chloro-3-fluoropyridine with 2-Fluorophenylboronic acid .

Reaction Scheme


Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagents Preparation:

    • Substrate A: 2-Chloro-3-fluoropyridine (1.0 equiv, 10 mmol)

    • Substrate B: 2-Fluorophenylboronic acid (1.2 equiv, 12 mmol)

    • Catalyst:

      
       (0.05 equiv, 5 mol%)
      
    • Base: Potassium Carbonate (

      
      ) (2.0 equiv, 20 mmol)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

  • Procedure:

    • Charge a round-bottom flask with Substrate A, Substrate B, and Base.

    • Add the solvent mixture and sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for Pd cycle).

    • Add the Pd catalyst rapidly against a counter-flow of nitrogen.

    • Heat the reaction mixture to 90°C for 4–12 hours. Monitor conversion via TLC or LC-MS.

    • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

    • Purification: Dry the organic layer over

      
      , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
      
Diagram 2: Synthetic Workflow

Synthesis step1 Reactants: 2-Chloro-3-fluoropyridine + 2-Fluorophenylboronic acid step2 Catalytic System: Pd(dppf)Cl2 (5 mol%) K2CO3 (2 equiv) Dioxane/H2O (4:1) step1->step2 step3 Reaction: 90°C, 4-12h Inert Atmosphere step2->step3 step4 Work-up & Purification: Extraction (EtOAc) Flash Chromatography step3->step4 product Final Product: 3-Fluoro-2-(2-fluorophenyl)pyridine (>95% Purity) step4->product

Caption: Validated Suzuki-Miyaura cross-coupling workflow for high-yield synthesis.

Analytical Characterization

Verification of the structure requires NMR and MS analysis. The following are the expected spectral features based on the structural isotopologues.

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]+: 192.18 m/z.

    • Pattern: Monoisotopic peak dominant; distinct lack of Cl/Br isotope patterns (confirming complete coupling).

  • Nuclear Magnetic Resonance (NMR):

    • 
      F NMR:  Two distinct signals are expected due to the non-equivalent fluorine environments.
      
      • 
         to 
        
        
        
        ppm (Phenyl-F)
      • 
         to 
        
        
        
        ppm (Pyridine-F)
    • 
      H NMR (400 MHz, 
      
      
      
      ):
      • Pyridine Ring: 3 protons.[1][2][3] Look for a doublet of doublets (dd) at

        
         8.4-8.6 ppm (H-6, 
        
        
        
        to Nitrogen).
      • Phenyl Ring: 4 protons.[3] Complex multiplet region

        
         7.1-7.6 ppm due to H-F and H-H couplings.
        
Applications in Drug Discovery

This compound serves as a high-value intermediate in the synthesis of:

  • mGluR5 Antagonists: The fluorinated biaryl core mimics the lipophilic domain of known glutamate receptor modulators used in CNS research.

  • Kinase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor site (HBA) for the hinge region of kinases, while the twisted biaryl structure fills hydrophobic pockets (e.g., p38 MAP kinase).

  • Metabolic Stability: Replacement of C-H bonds with C-F bonds at the 2- and 3-positions blocks metabolic oxidation (Phase I metabolism), significantly extending the in vivo half-life (

    
    ) of the parent drug.
    
References
  • Chemical Identity & Supply: BLD Pharm. 3-Fluoro-2-(2-fluorophenyl)pyridine Product Data. Accessed 2025.[2]

  • Synthetic Methodology: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling."[4] Canadian Journal of Chemistry, 2018.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • General Suzuki Protocol: Organic Chemistry Portal. Suzuki Coupling.[4][5][6][7][8] Link

Sources

A Technical Guide to 3-Fluoro-2-(2-fluorophenyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-(2-fluorophenyl)pyridine, a fluorinated biaryl pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the pyridine and phenyl rings imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document details the chemical identity, synthesis methodologies with a focus on palladium-catalyzed cross-coupling reactions, and the analytical characterization of this compound. Furthermore, it explores the relevance and potential applications of this structural motif in the context of modern drug discovery, supported by an in-depth discussion of the role of fluorinated pyridines in bio-active molecules.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity through standardized chemical nomenclature and structural representations.

Molecular Identifiers

The unique identifiers for 3-Fluoro-2-(2-fluorophenyl)pyridine are crucial for database searches, procurement, and regulatory documentation. The primary identifiers are summarized in the table below.

IdentifierValueSource
CAS Number 511522-76-2[1][2]
Canonical SMILES FC1=CC=CC=C1C2=NC=CC=C2F[1]
InChIKey YPBVFNLCRZJRIB-UHFFFAOYSA-NGenerated from SMILES
Molecular Formula C₁₁H₇F₂N
Molecular Weight 191.18 g/mol
Structural Representation

The two-dimensional structure of 3-Fluoro-2-(2-fluorophenyl)pyridine, generated from its SMILES representation, illustrates the connectivity of the atoms. The molecule consists of a pyridine ring substituted with a fluorine atom at the 3-position and a 2-fluorophenyl group at the 2-position.

Caption: 2D structure of 3-Fluoro-2-(2-fluorophenyl)pyridine.

Synthesis and Manufacturing

The synthesis of 3-fluoro-2-arylpyridines is most commonly achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for the formation of the C-C bond between the pyridine and phenyl rings.[3][4][5]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a halogenated 3-fluoropyridine and a (2-fluorophenyl)boronic acid or its ester derivative. This approach is illustrated in the diagram below.

retrosynthesis target 3-Fluoro-2-(2-fluorophenyl)pyridine disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection precursors Precursors disconnection->precursors pyridine 2-Bromo-3-fluoropyridine (or other halide) precursors->pyridine boronic_acid 2-Fluorophenylboronic Acid precursors->boronic_acid

Caption: Retrosynthetic analysis for 3-Fluoro-2-(2-fluorophenyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, step-by-step methodology for the synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine. Note: This is a generalized protocol and may require optimization.

Materials:

  • 2-Bromo-3-fluoropyridine

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate and the phosphine ligand (e.g., a 1:2 to 1:4 molar ratio) in a minimal amount of degassed toluene. Stir for 15-20 minutes at room temperature to form the active Pd(0) catalyst complex.

  • Reaction Setup: To the flask containing the catalyst, add 2-Bromo-3-fluoropyridine (1.0 eq), 2-Fluorophenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The solvent volume should be sufficient to ensure effective stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Fluoro-2-(2-fluorophenyl)pyridine.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: - 2-Bromo-3-fluoropyridine - 2-Fluorophenylboronic acid - Pd Catalyst & Ligand - Base (K₂CO₃) solvent Add Degassed Toluene/Water reagents->solvent reflux Heat to Reflux (80-110 °C) Under Inert Atmosphere solvent->reflux monitor Monitor by TLC/GC-MS reflux->monitor extraction Aqueous Work-up (EtOAc/Water) monitor->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification

Caption: General workflow for the Suzuki-Miyaura synthesis.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 3-Fluoro-2-(2-fluorophenyl)pyridine is not widely published in peer-reviewed literature, its properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/ObservationRationale
Physical State Likely a solid or high-boiling liquid at room temperature.Biphenyl and substituted pyridine systems are often crystalline solids.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Sparingly soluble in water.The aromatic and fluorinated nature of the molecule suggests lipophilicity.
pKa Lower than pyridine (pKa ≈ 5.2).The electron-withdrawing fluorine atom on the pyridine ring decreases the basicity of the nitrogen.[6]
Spectroscopic Analysis

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The protons on both the pyridine and phenyl rings will exhibit splitting due to both H-H and H-F couplings.

    • ¹⁹F NMR: This is a critical technique for fluorinated compounds.[7] Two distinct signals are expected, one for the fluorine on the pyridine ring and one for the fluorine on the phenyl ring. The chemical shifts and coupling constants (J-couplings) provide valuable structural information.[6][8]

    • ¹³C NMR: The spectrum will show 11 distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling, which is a characteristic feature.[6]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at an m/z corresponding to the molecular weight (191.18). As the molecule contains one nitrogen atom, the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule.[9]

    • Common fragmentation patterns would involve the loss of HF, cleavage of the bond between the two aromatic rings, and fragmentation of the individual rings.

  • Infrared (IR) Spectroscopy:

    • Characteristic C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.[10]

    • Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

    • Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Relevance in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[11] Fluorinated pyridine scaffolds, in particular, are prevalent in a multitude of FDA-approved drugs.[12]

The Role of Fluorine in Modulating Molecular Properties

The strategic placement of fluorine atoms, as seen in 3-Fluoro-2-(2-fluorophenyl)pyridine, can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine can be used to block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) or alter the conformation of the molecule to better fit a binding pocket.

  • Modulation of pKa: As mentioned, fluorine's electron-withdrawing nature lowers the basicity of the pyridine nitrogen. This can be crucial for avoiding off-target interactions or improving oral bioavailability by altering the ionization state at physiological pH.

The 3-fluoropyridine moiety is particularly valuable because, unlike 2- and 4-fluoropyridines, it is significantly less susceptible to nucleophilic aromatic substitution, rendering it more stable in biological systems.[13]

Potential Therapeutic Applications

While specific biological activities for 3-Fluoro-2-(2-fluorophenyl)pyridine are not yet widely reported, its structural class—biaryl pyridines—is a privileged scaffold in drug discovery. Such compounds are known to act as inhibitors of kinases, proteases, and other enzymes, as well as modulators of ion channels and receptors. The unique electronic and steric properties imparted by the dual fluorine substitution make this molecule an attractive candidate for screening in various therapeutic areas, including:

  • Oncology

  • Inflammatory Diseases

  • Neuroscience

  • Infectious Diseases

Conclusion

3-Fluoro-2-(2-fluorophenyl)pyridine is a synthetically accessible and medicinally relevant molecule. Its core structure combines the stability of the 3-fluoropyridine motif with the conformational and electronic influence of a 2-fluorophenyl group. The established methods for its synthesis, primarily through Suzuki-Miyaura cross-coupling, allow for its efficient production and derivatization. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, compounds like 3-Fluoro-2-(2-fluorophenyl)pyridine will remain valuable building blocks and lead structures for the next generation of drugs. This guide serves as a foundational resource for researchers aiming to explore the potential of this and related fluorinated biaryl compounds.

References

  • Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Published June 16, 2025. Available from: [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. Available from: [Link]

  • Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. Published April 2017. Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Published February 28, 2017. Available from: [Link]

  • PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Published October 2, 2024. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • National Institute of Standards and Technology. Pyridine, 3-fluoro-. NIST WebBook. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Published November 27, 2017. Available from: [Link]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. Available from: [Link]

  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Published July 9, 2020. Available from: [Link]

  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol - CN111004171A.
  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]

  • ResearchGate. Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives | Request PDF. Available from: [Link]

  • PubChem. 3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017. National Institutes of Health. Available from: [Link]

  • PubChem. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363. National Institutes of Health. Available from: [Link]

  • PubChemLite. 3-fluoro-2-hydroxypyridine (C5H4FNO). Available from: [Link]

  • 克拉玛尔试剂. 3-FLUORO-2-(2-FLUORO-PHENYL)-PYRIDINE. Available from: [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Published July 17, 2022. Available from: [Link]

  • ChemBK. 3-FLUORO-2-HYDROXYPYRIDINE. Published April 9, 2024. Available from: [Link]

  • PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Published September 9, 2025. Available from: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Fluorine NMR. Available from: [Link]

  • National Institute of Standards and Technology. Pyridine, pentafluoro-. NIST WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Pyridine, 3-fluoro-. NIST WebBook. Available from: [Link]

  • SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Published May 18, 2023. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 2383048-48-2 | 3-Fluoro-2-(2-vinylphenyl)pyridine. Available from: [Link]

  • Fritz Haber Institute. Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Published August 29, 2023. Available from: [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. Published August 6, 2014. Available from: [Link]

Sources

The Strategic Incorporation of Fluorine in Phenylpyridine Scaffolds: An In-depth Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The phenylpyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of fluorine into this framework has emerged as a powerful tactic to modulate molecular properties, leading to enhanced drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of fluorinated phenylpyridine derivatives, delving into the causal relationships behind synthetic strategies, the principles of structure-activity relationships (SAR), and their applications in modern drug discovery. Detailed experimental protocols, data-driven insights, and case studies are presented to equip researchers with the knowledge to rationally design and synthesize the next generation of fluorinated phenylpyridine-based therapeutics.

The Rationale for Fluorination in Phenylpyridine Drug Discovery

The introduction of fluorine into a phenylpyridine scaffold is a deliberate and strategic decision driven by the unique physicochemical properties of this halogen.[1][2] Understanding the underlying principles is paramount to harnessing its full potential.

Modulating Physicochemical Properties
  • Lipophilicity and Permeability: Fluorine's impact on lipophilicity, often measured as logP or logD, is context-dependent. While aryl fluorides tend to be more lipophilic than their hydrogen counterparts, the high electronegativity of fluorine can also influence molecular polarity and hydrogen bonding capabilities, which in turn affects membrane permeability.[2][3][4] This modulation is critical for optimizing a drug's ability to cross biological barriers, including the blood-brain barrier for central nervous system (CNS) targets.[1]

  • Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby basic nitrogen atoms, such as the pyridine nitrogen in the phenylpyridine core. This alteration of basicity can have profound effects on a compound's solubility, absorption, and interaction with biological targets.[3]

  • Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[2][5][6][7] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][6][7]

Enhancing Pharmacological Profile
  • Binding Affinity and Selectivity: The substitution of hydrogen with fluorine can lead to more potent and selective inhibitors. Fluorine can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[8] Its small size allows it to act as a bioisostere of hydrogen without introducing significant steric hindrance. Furthermore, the altered electronic properties of the fluorinated phenylpyridine ring can fine-tune interactions with key residues in the target protein, leading to improved binding affinity and selectivity against off-target proteins.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the phenylpyridine scaffold. This can be advantageous in pre-organizing the molecule into a bioactive conformation that is optimal for binding to its target, thus enhancing potency.

Synthetic Strategies for Fluorinated Phenylpyridines

The successful implementation of fluorination strategies relies on a robust toolbox of synthetic methodologies. The choice of method depends on the desired position of the fluorine atom, the overall complexity of the molecule, and the scalability of the reaction.

Direct C-H Fluorination

Direct C-H fluorination represents an atom-economical approach to introduce fluorine into a pre-existing phenylpyridine scaffold.

  • Protocol 1: Gram-Scale C-H Fluorination of 2-Phenylpyridine with AgF₂ [9]

    • Materials: 2-Phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (MeCN), Methyl tert-butyl ether (MTBE), 1M HCl (aq), Saturated NaCl (aq), Anhydrous MgSO₄.

    • Procedure:

      • To a dry flask, add 2-phenylpyridine and dissolve in anhydrous MeCN.

      • In the air, quickly weigh AgF₂ and add it to the solution.

      • Seal the flask and stir at room temperature. Monitor reaction progress by TLC.

      • Upon completion, concentrate the mixture to near dryness.

      • Add MTBE and 1M HCl to the residue and shake well.

      • Filter the mixture to remove silver salts, rinsing with MTBE.

      • Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed reactions are powerful tools for the ortho-functionalization of 2-phenylpyridines, which can be subsequently converted to fluorinated derivatives or used to introduce other functionalities alongside a fluorine atom.[3][10]

  • Conceptual Workflow: The pyridine nitrogen acts as a directing group, facilitating the formation of a palladacycle intermediate at the ortho-position of the phenyl ring. This intermediate can then undergo various coupling reactions.

    G Start 2-Phenylpyridine Intermediate Palladacycle Intermediate Start->Intermediate C-H Activation Pd_cat Pd(II) Catalyst Pd_cat->Intermediate Product Ortho-Functionalized 2-Phenylpyridine Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., Fluorinating Agent) Coupling_Partner->Intermediate

    Caption: Palladium-catalyzed ortho-C-H functionalization of 2-phenylpyridine.

Nucleophilic Aromatic Substitution (SₙAr)

The Halogen Exchange (Halex) reaction is a common scalable method involving the displacement of a chloro or bromo group on the pyridine or phenyl ring with a fluoride ion from a salt like KF or CsF at elevated temperatures.[9]

Balz-Schiemann Reaction

This classic method transforms an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate. While effective, it carries safety risks associated with potentially explosive diazonium salts, especially at a larger scale.[9]

  • Protocol 2: Scalable Balz-Schiemann Reaction in a Continuous Flow Reactor [9]

    • Materials: Aminopyridine, 48% HBF₄ (aq), Sodium nitrite, Water, Toluene.

    • Equipment: Continuous flow reactor system.

    • Procedure:

      • Diazotization: Prepare solutions of the aminopyridine in aqueous HBF₄ and sodium nitrite in water. Pump both solutions into the premixing and then the diazonium formation zone of the reactor at a controlled temperature (e.g., 10 °C).

      • Fluorination: Pump the output from the diazotization step into a heated thermal decomposition zone (e.g., 60 °C).

      • Workup: Collect the reaction mixture, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent like toluene.

Structure-Activity Relationships (SAR) and Applications

The strategic placement of fluorine on the phenylpyridine scaffold can dramatically influence its biological activity. The following sections explore SAR in key therapeutic areas.

Kinase Inhibitors

Fluorinated phenylpyridines are prominent in the development of kinase inhibitors for oncology and inflammatory diseases.

  • p38 MAPK Inhibitors: The 4-fluorophenyl motif is a key feature in many p38 MAPK inhibitors. The fluorine atom often forms a crucial hydrogen bond with the hinge region of the kinase.[11] For example, 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives with an amino group on the pyridyl moiety have shown p38α inhibitory activity in the low nanomolar range (IC₅₀ = 17 nM).[9]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The development of novel BTK inhibitors for B-cell malignancies often incorporates a phenylpyridine or a bioisosteric pyrimidine core. Fluorination of the phenyl ring can enhance binding affinity and improve pharmacokinetic properties. For instance, a series of 2-phenyl pyrimidine derivatives were designed as BTK inhibitors, with the lead compound showing significant inhibition of BTK phosphorylation.[12][13][14]

Derivative ClassTarget KinaseKey Fluorine PositionObserved EffectIC₅₀ Range
Phenyl-pyridyl-chromonesp38α MAPK4-position of phenyl ringH-bond to hinge region, increased potency17 nM[9]
2-Phenyl pyrimidinesBTKVariesImproved binding and cell permeability3.66 - 6.98 µM (cell-based)[14]
Central Nervous System (CNS) Disorders

The ability of fluorine to modulate lipophilicity and enhance blood-brain barrier penetration makes fluorinated phenylpyridines attractive for treating neurodegenerative diseases like Alzheimer's.[4][5][15][16] Fluorinated compounds are being investigated as inhibitors of amyloid-beta aggregation.[17][18] Furthermore, the use of the ¹⁸F isotope allows for the development of PET imaging agents to diagnose and monitor neurodegenerative diseases.[1][16]

Anticancer Agents

Beyond kinase inhibition, fluorinated phenylpyridine derivatives have shown broader anticancer activity. Their cytotoxic effects are often evaluated in various cancer cell lines.

  • In Vitro Cytotoxicity Assays: The MTT assay is a common method to assess the effect of these compounds on cancer cell viability. For example, novel pyridine derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values determined after a 48-hour incubation.[19] In some cases, encapsulation of these compounds in lipid nanocapsules has been shown to significantly decrease the IC₅₀ values compared to the free compounds.[19][20]

    G Start Cancer Cell Line (e.g., MCF-7, A549) Treatment Treat with Fluorinated Phenylpyridine Derivative Start->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Measure Measure Absorbance MTT_Assay->Measure IC50 Calculate IC₅₀ Measure->IC50

    Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Analytical and Bioanalytical Considerations

The characterization of fluorinated phenylpyridine derivatives and the assessment of their biological activity require specialized analytical techniques.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of fluorine atoms. The chemical shift of the fluorine signal can provide insights into the electronic environment and conformation of the molecule.[10][21][22][23]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[24]

Biological Assays
  • Kinase Inhibition Assays: Several formats are available to determine the IC₅₀ of kinase inhibitors. These include radiometric assays that measure the incorporation of ³²P-ATP into a substrate, and fluorescence-based assays like FRET (Förster Resonance Energy Transfer) or fluorescence polarization. Universal kinase assay kits that measure ADP formation are also widely used.[16][25][26]

    • Protocol 3: Universal Fluorometric Kinase Assay [25]

      • Perform the kinase reaction in an appropriate buffer containing the kinase, substrate, ATP, and the test compound.

      • Add an ADP sensor buffer and an ADP sensor solution to the reaction mixture.

      • Incubate at room temperature for 15-60 minutes.

      • Measure the fluorescence intensity (e.g., λex = 540 nm / λem = 590 nm).

      • The amount of ADP produced is proportional to the kinase activity.

Conclusion and Future Perspectives

Fluorinated phenylpyridine derivatives represent a rich and continually evolving area of medicinal chemistry. The strategic incorporation of fluorine offers a powerful means to fine-tune the properties of this privileged scaffold, leading to the development of more effective and safer drugs. Advances in synthetic methodologies, particularly in late-stage fluorination, will continue to expand the accessible chemical space for these compounds. As our understanding of the complex interplay between fluorine substitution and biological activity deepens, we can anticipate the rational design of novel fluorinated phenylpyridine-based therapeutics with unprecedented efficacy and selectivity for a wide range of diseases.

References

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. Available from: [Link]

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Semantic Scholar. Available from: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Available from: [Link]

  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). MDPI. Available from: [Link]

  • Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. Available from: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Available from: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). ResearchGate. Available from: [Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. (2019). PubMed. Available from: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers. Available from: [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. (2017). PubMed. Available from: [Link]

  • A. NMR spectra 1a. 3'-CF3-2-phenylpyridine. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). ChemRxiv. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

  • Fluorine-containing drugs approved by the FDA in 2021. (2022). European Journal of Medicinal Chemistry. Available from: [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Available from: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PMC. Available from: [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI. Available from: [Link]

  • Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). University of Oregon. Available from: [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). University of Massachusetts Amherst. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. Available from: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Available from: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. Available from: [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Available from: [Link]

  • Important Fluorinated Drugs in Experimental and Clinical Use. (n.d.). SciSpace. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available from: [Link]

  • FIAC and FIAU Preclinical Toxicity Studies. (n.d.). Review of the Fialuridine (FIAU) Clinical Trials. Available from: [Link]

  • LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?. (2021). Sygnature Discovery. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PubMed. Available from: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI. Available from: [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. (2016). PubMed. Available from: [Link]

  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. (2024). ACS Publications. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available from: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Available from: [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available from: [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. Available from: [Link]

  • STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES In several communic. (n.d.). Semantic Scholar. Available from: [Link]

  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (n.d.). PMC. Available from: [Link]

Sources

Technical Guide: Solubility of 3-Fluoro-2-(2-fluorophenyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Fluoro-2-(2-fluorophenyl)pyridine .

Executive Summary

3-Fluoro-2-(2-fluorophenyl)pyridine (CAS: 511522-76-2) is a critical bi-aryl intermediate used in the synthesis of agrochemicals (fungicides) and pharmaceutical candidates (kinase inhibitors). Its structure—a pyridine ring ortho-substituted with a fluorinated phenyl group—imparts specific lipophilic and electronic characteristics that dictate its solvation behavior.

This guide provides a theoretical solubility profile based on structural analysis and a rigorous, self-validating experimental protocol for researchers to determine exact saturation limits in their specific solvent systems.

Physicochemical Profile & Theoretical Solubility

Understanding the molecule's structure is the first step in predicting its behavior in solution.

Structural Analysis[1]
  • Core Scaffold: 2-Phenylpyridine (bi-aryl system).[1]

  • Substituents: Two fluorine atoms.

    • C3-Fluorine (Pyridine): Reduces basicity of the pyridine nitrogen; increases lipophilicity.

    • C2'-Fluorine (Phenyl): Induces steric twist between the rings, potentially disrupting planar stacking and lowering lattice energy (melting point).

  • H-Bonding Potential:

    • Acceptors: 3 (Pyridine N + 2 Fluorines).

    • Donors: 0.

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for fluorinated bi-aryls, the following trends are established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Strong dipole-dipole interactions match the polarity of the fluorinated rings.
Polar Aprotic THF, Ethyl Acetate, Acetone, DMFGood to Excellent Effective solvation of the polarized aromatic system; no H-bond donor conflict.
Aromatic Hydrocarbons Toluene, XyleneGood

stacking interactions facilitate dissolution.
Polar Protic Methanol, Ethanol, IsopropanolModerate Soluble, but limited by the hydrophobic character of the fluorinated rings.
Aliphatic Hydrocarbons Hexanes, HeptaneLow to Moderate Limited interaction; likely soluble only at low concentrations or elevated temperatures.
Aqueous Water, PBSNegligible High lipophilicity (LogP > 3.0 est.) prevents aqueous solvation.

Experimental Protocol: Solubility Determination

Warning: Exact solubility can vary by polymorph and purity. The following protocol is the industry standard for generating decision-quality data.

Materials Required[3]
  • Compound: 3-Fluoro-2-(2-fluorophenyl)pyridine (>95% purity).

  • Solvents: HPLC grade (DCM, MeOH, Toluene, THF).

  • Equipment:

    • Thermostatic shaker or orbital mixer.

    • 0.45 µm PTFE syringe filters (compatible with aggressive solvents).

    • HPLC-UV/Vis or GC-FID for quantification.

The "Shake-Flask" Saturation Method

This workflow ensures thermodynamic equilibrium is reached, preventing false "kinetic solubility" readings.

Step 1: Supersaturation

  • Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Add 250 µL of the target solvent.

  • Observation:

    • If fully dissolved, solubility is >200 mg/mL . (Stop here for high-solubility screening).

    • If undissolved solid remains, proceed to Step 2.

Step 2: Equilibration

  • Add solvent in 100 µL increments until ~5-10 mg of solid remains visible (ensuring saturation).

  • Seal the vial and agitate at 25°C for 24 hours .

    • Note: For viscous oils, ensure vigorous mixing to prevent phase separation.

Step 3: Filtration & Analysis

  • Allow the sample to settle for 1 hour.

  • Filter the supernatant using a 0.45 µm PTFE filter into a clean HPLC vial.

    • Critical: Pre-saturate the filter with 100 µL of the filtrate to prevent adsorption losses.

  • Dilute the filtrate (e.g., 1:100) with mobile phase (Acetonitrile/Water).

  • Quantify against a 5-point calibration curve.

Workflow Visualization

The following diagram illustrates the decision logic for solubility testing.

SolubilityWorkflow Start Start: 50 mg Compound AddSolvent Add 250 µL Solvent Start->AddSolvent Check Visual Check AddSolvent->Check HighSol Solubility > 200 mg/mL (Suitable for Process) Check->HighSol Clear Solution Saturate Add Solvent until Solid Persists Check->Saturate Solid Remains Equilibrate Shake 24h @ 25°C Saturate->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Quant HPLC/GC Quantification Filter->Quant

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Solvent Selection for Applications

Choosing the right solvent depends on the process stage (Reaction vs. Purification).

Reaction Solvents

For nucleophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura) involving this intermediate:

  • Preferred: THF or 2-MeTHF .

    • Why: Excellent solubility; ether oxygen coordinates with metal catalysts (Pd, Ir); 2-MeTHF is a greener alternative with higher boiling point.

  • Alternative: Toluene .

    • Why: Non-polar medium, good for high-temperature reflux; water can be removed azeotropically.

Purification/Crystallization
  • Anti-Solvent: Hexanes or Heptane .

    • Protocol: Dissolve compound in minimal DCM or Ethyl Acetate, then slowly add Hexanes to induce precipitation or crystallization.

  • Recrystallization: Ethanol/Water mixtures.

    • Why: The compound is soluble in hot ethanol but insoluble in water. Cooling an EtOH solution and adding water dropwise is an effective purification strategy.

Solvent Decision Matrix

SolventSelection Goal Application Goal Reaction Synthesis/Reaction Goal->Reaction Purification Purification Goal->Purification Analysis HPLC Analysis Goal->Analysis HighTemp High Temp (>80°C) Use Toluene/DMF Reaction->HighTemp Reflux Needed LowTemp Low/Amb Temp Use THF/DCM Reaction->LowTemp Standard Cryst Crystallization Use EtOH/Water Purification->Cryst Solid Isolation Chrom Chromatography Use Hexane/EtOAc Purification->Chrom Flash Column Acetonitrile/Water\n(Standard Mobile Phase) Acetonitrile/Water (Standard Mobile Phase) Analysis->Acetonitrile/Water\n(Standard Mobile Phase)

Figure 2: Decision tree for selecting the optimal solvent based on experimental intent.

Safety & Handling

  • Hazards: Fluorinated pyridines can be skin and eye irritants. 3-Fluoro-2-(2-fluorophenyl)pyridine should be handled in a fume hood.

  • Waste Disposal: Halogenated organic waste stream. Do not mix with general organic waste if incineration protocols differ for fluorinated compounds.

References

  • Sigma-Aldrich. 3-Fluoro-2-(trifluoromethyl)pyridine Product Sheet. (Used for comparative physicochemical properties of fluorinated pyridines).

  • BLDpharm. 3-Fluoro-2-(2-fluorophenyl)pyridine (CAS 511522-76-2) Technical Data.

  • National Institutes of Health (NIH) - PubChem. Solubility Data for 2-Phenylpyridine Derivatives.

  • BenchChem. Technical Guide to Solubility of Phenylpyridines.

  • Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001. (Standard protocol reference).

Sources

A Senior Application Scientist's Guide to pKa Values of Fluorinated 2-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylpyridine scaffold is a cornerstone in modern drug discovery and materials science, prized for its unique structural and electronic properties.[1][2] The strategic introduction of fluorine atoms onto this core has become a powerful tactic for modulating molecular characteristics, including the acid-base dissociation constant (pKa), which governs a compound's behavior in physiological and chemical systems. This guide provides an in-depth exploration of the factors influencing the pKa of fluorinated 2-phenylpyridine derivatives. It details robust experimental and computational methodologies for pKa determination, offers practical, field-tested protocols, and consolidates key data to support researchers and drug development professionals in the rational design of novel molecules.

Introduction: The Strategic Importance of pKa in Drug Design

The ionization state of a molecule, dictated by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. For a basic compound like 2-phenylpyridine, the pKa represents the pH at which 50% of the molecules are in their protonated (pyridinium) form. This equilibrium profoundly impacts:

  • Solubility: The charged, protonated form is generally more water-soluble than the neutral form, affecting dissolution and formulation.[3]

  • Permeability: Neutral species typically exhibit higher membrane permeability, a key factor for oral absorption and crossing the blood-brain barrier.

  • Target Binding: The ionization state can dramatically alter interactions with biological targets, such as enzymes and receptors, through changes in electrostatic potential and hydrogen bonding capacity.

  • Metabolic Stability & Efflux: The pKa can influence susceptibility to metabolic enzymes and recognition by efflux transporters like P-glycoprotein (Pgp).[4]

Fluorination offers a precise tool for tuning the pKa of the 2-phenylpyridine core. The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, making it a weaker base and thus lowering its pKa.[5] This modulation allows for the fine-tuning of a molecule's properties to achieve an optimal balance for therapeutic efficacy.

The Influence of Fluorine Substitution on Basicity

The impact of fluorine on the pKa of 2-phenylpyridine is not merely additive; it is highly dependent on the number and position of the fluorine atoms. This is due to the interplay of powerful electronic effects.

Key Electronic Effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong through-bond electron-withdrawing effect. This effect destabilizes the positive charge on the conjugate acid (the pyridinium ion), making the parent base weaker (lower pKa). The effect is distance-dependent, being strongest when fluorine is positioned ortho to the nitrogen atom.

  • Mesomeric (Resonance) Effect: While the inductive effect is dominant, fluorine can also exert a weak π-donating (+M) effect when positioned at the para position of the pyridine ring, which can slightly counteract the inductive effect.

Substitution Patterns and Their Consequences:

  • Fluorination on the Phenyl Ring: Fluorine atoms on the phenyl ring primarily exert an inductive effect that is transmitted to the pyridine nitrogen. This effect decreases the basicity of the pyridine. The magnitude of the pKa reduction depends on the position (ortho > meta > para) and number of fluorine substituents.

  • Fluorination on the Pyridine Ring: Substitution directly on the pyridine ring has a more pronounced effect. An ortho-fluorine atom will cause the most significant decrease in pKa due to the proximity of the strong -I effect to the nitrogen lone pair. This effect is critical for designing molecules where a significant reduction in basicity is desired.

The following diagram illustrates the decision-making process for anticipating the electronic impact of fluorination.

G cluster_0 Fluorination Strategy for pKa Modulation start Goal: Modulate pKa of 2-Phenylpyridine decision Desired pKa Change? start->decision strong_decrease Significant pKa Decrease decision->strong_decrease Large Reduction moderate_decrease Moderate pKa Decrease decision->moderate_decrease Subtle Tuning strategy1 Strategy: Fluorinate Pyridine Ring (Ortho/Para positions) strong_decrease->strategy1 strategy2 Strategy: Fluorinate Phenyl Ring moderate_decrease->strategy2 outcome1 Outcome: Strong inductive effect lowers electron density on Nitrogen significantly. strategy1->outcome1 outcome2 Outcome: Inductive effect transmitted through phenyl ring, moderately lowering pKa. strategy2->outcome2

Caption: Logical workflow for selecting a fluorination strategy based on the desired pKa outcome.

Methodologies for pKa Determination

Accurate pKa determination is essential. Several robust methods are available, each with its own advantages and considerations. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.[6][7]

Experimental Methods

A. Potentiometric Titration

This is the gold-standard method for its precision and accuracy.[8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Protocol: Potentiometric pKa Determination of a Fluorinated 2-Phenylpyridine

1. System Calibration & Preparation:

  • Rationale: Accurate pH measurement is paramount. Calibration ensures the electrode responds correctly across the relevant pH range.
  • Procedure: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9] Ensure the electrode is clean and properly hydrated.

2. Sample & Titrant Preparation:

  • Rationale: Precise concentrations are crucial for accurate determination. For poorly soluble compounds, a co-solvent is necessary to achieve the required concentration (typically > 10⁻⁴ M).[7][8]
  • Procedure:
  • Prepare a standardized solution of titrant (e.g., 0.1 M HCl).
  • Accurately weigh the fluorinated 2-phenylpyridine derivative and dissolve it in a suitable solvent system to a final concentration of ~1 mM. For compounds with low aqueous solubility, a methanol-water mixture is often used.[10]
  • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]
  • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements in the basic range.[9]

3. Titration Execution:

  • Rationale: A controlled, stepwise addition of titrant allows for the precise mapping of the pH change versus titrant volume.
  • Procedure:
  • Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
  • Immerse the calibrated pH electrode and begin stirring.
  • Add the standardized HCl titrant in small, precise increments using an automated burette.
  • Record the pH reading after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

4. Data Analysis:

  • Rationale: The pKa corresponds to the pH at the half-equivalence point. Derivative plots are used to precisely locate the equivalence point.
  • Procedure:
  • Plot pH (y-axis) versus the volume of titrant added (x-axis).
  • Calculate the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point (V_eq).
  • The pKa is the pH value on the original titration curve corresponding to the volume at half-equivalence (V_eq / 2).[11]
  • Co-solvent Correction: If a co-solvent was used, the measured pKa is an apparent pKa (psKa). To estimate the aqueous pKa, perform titrations at several co-solvent concentrations and extrapolate to 0% co-solvent using a Yasuda-Shedlovsky plot.[8]

B. Spectrophotometric (UV-Vis) Titration

This method is ideal for compounds that possess a UV-active chromophore near the ionization site and require much less sample than potentiometry.[6] It relies on the principle that the protonated and neutral forms of the molecule will have different UV-Vis absorption spectra.

Protocol: Spectrophotometric pKa Determination

1. Instrument and Solution Preparation:

  • Rationale: This method tracks changes in absorbance as a function of pH.
  • Procedure:
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
  • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
  • For each measurement, add a small, constant aliquot of the stock solution to a cuvette containing a specific buffer, ensuring the final compound concentration is consistent (e.g., 0.1-0.2 mM).[6]

2. Spectral Acquisition:

  • Rationale: The spectra of the fully acidic and fully basic forms are needed as references.
  • Procedure:
  • Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated species (A_acid).
  • Record the spectrum in a highly basic solution (e.g., pH 12-13) to obtain the spectrum of the neutral species (A_base).
  • Record the spectra for the compound in each of the intermediate buffer solutions.

3. Data Analysis:

  • Rationale: The pKa is the pH where the concentrations of the acidic and basic forms are equal. This point can be determined graphically from the sigmoidal plot of absorbance vs. pH.
  • Procedure:
  • Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.[6]
  • Plot the absorbance at this wavelength versus the pH of the buffer solutions.
  • Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[7]
  • Alternatively, the pKa can be calculated for each pH using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_base) / (A_acid - A)) where A is the absorbance at a given pH.[12]

The following diagram outlines the workflow for selecting an appropriate experimental method.

G cluster_1 Workflow for Experimental pKa Determination start Start: Need pKa for Fluorinated 2-Phenylpyridine Derivative solubility_check Is compound sufficiently soluble in water (>0.1 mM)? start->solubility_check chromophore_check Does compound have a UV chromophore that changes with protonation? solubility_check->chromophore_check Yes cosolvent_pot Method: Potentiometric Titration with Co-solvent Extrapolation solubility_check->cosolvent_pot No potentiometry Method: Potentiometric Titration chromophore_check->potentiometry No spectrophotometry Method: Spectrophotometric Titration chromophore_check->spectrophotometry Yes potentiometry->potentiometry potentiometry->spectrophotometry spectrophotometry->potentiometry spectrophotometry->spectrophotometry cosolvent_pot->cosolvent_pot solubility_method Consider alternative methods (e.g., solubility-based pKa) cosolvent_pot->solubility_method

Caption: Decision tree for selecting the optimal experimental pKa determination method.

Computational Methods

In silico pKa prediction is a valuable tool for high-throughput screening and for guiding synthetic efforts. These methods use quantum mechanical calculations, often based on Density Functional Theory (DFT), within a thermodynamic cycle to estimate pKa values.[13][14]

The general approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and the solvation free energies for the protonated and neutral species. While powerful, the accuracy of these methods is highly dependent on the chosen computational model and solvation method.[13] Therefore, it is crucial to validate computational results against experimental data for a set of related compounds.[13]

Data Compendium

The following table summarizes predicted and experimental pKa values for 2-phenylpyridine and representative fluorinated derivatives to illustrate the impact of fluorination.

CompoundSubstitution PatternpKa (Predicted)pKa (Experimental)Reference
2-PhenylpyridineNone4.43~4.5 - 5.2[15]
2-(4-Fluorophenyl)pyridine4'-FluoroLowerLower[16]
2-(3-Fluorophenyl)pyridine3'-FluoroLowerLower[16]
2-(2-Fluorophenyl)pyridine2'-FluoroLowerLower[16]
2-Phenyl-5-fluoropyridine5-FluoroLowerLower[4]

Note: Specific experimental pKa values for many individual fluorinated derivatives are sparsely reported in publicly available literature, highlighting the need for direct measurement as described in this guide. The trends are well-established, showing a decrease in pKa upon fluorination.

Conclusion and Outlook

The pKa is a fundamental physicochemical property that dictates the behavior of ionizable drug candidates. For the versatile 2-phenylpyridine scaffold, fluorination provides a reliable and tunable strategy for modulating basicity to optimize drug-like properties. A thorough understanding of the electronic effects of fluorine, coupled with the rigorous application of experimental methods like potentiometric and spectrophotometric titration, empowers researchers to rationally design molecules with desired ionization profiles. As drug discovery continues to rely on structure-property relationships, the precise determination and strategic tuning of pKa will remain a critical activity in the development of novel therapeutics and advanced materials.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Development of Methods for the Determination of pKa Values. Molecules. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. University of Washington. [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. Virtual Amrita Laboratories. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Potentiometric Titration Explained: Principles, Curve & Steps. Vedantu. [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

  • 2-Phenylpyridine. PubChem. [Link]

  • Showing Compound 2-Phenylpyridine (FDB004404). FooDB. [Link]

  • Pyridine. Wikipedia. [Link]

  • How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal. [Link]

  • 2-Phenylpyridine. Wikipedia. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine via Sterically Demanding Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, c-Met). The synthesis presents a specific challenge: the construction of a tetra-ortho-substituted biaryl axis (considering the nitrogen lone pair and C3-fluorine on the pyridine ring against the C2'-fluorine on the phenyl ring). Standard Suzuki conditions (e.g., Pd(PPh₃)₄) often fail to achieve quantitative conversion due to steric hindrance during the transmetallation and reductive elimination steps.

This guide provides a high-fidelity protocol using Buchwald Precatalysts (SPhos Pd G2) to overcome steric barriers, ensuring high yields (>85%) and reproducibility.

Retrosynthetic Analysis & Strategic Considerations

The target molecule is disconnected at the C2–C1' bond. The choice of coupling partners is critical to minimize protodeboronation and maximize oxidative addition rates.

The "Ortho-Ortho" Challenge

The proximity of the fluorine atom at the C3 position (pyridine) and the C2' position (phenyl) creates significant steric strain in the transition state.

  • Electronic Factor: The 3-fluoro substituent activates the C2-position of the pyridine for oxidative addition via inductive withdrawal.

  • Steric Factor: The bulk of the coordination sphere requires a ligand that is electron-rich (to facilitate oxidative addition of the electron-deficient pyridine) but bulky enough to force reductive elimination.

Selected Route:

  • Electrophile: 2-Bromo-3-fluoropyridine (More reactive than chloride; commercially stable).

  • Nucleophile: (2-Fluorophenyl)boronic acid.

Reaction Workflow Diagram

ReactionWorkflow Start Raw Materials (2-Bromo-3-fluoropyridine + 2-Fluorophenylboronic acid) Reaction Cross-Coupling (1,4-Dioxane/H2O, 80°C) Start->Reaction Catalyst Catalyst Activation (SPhos Pd G2 + K3PO4) Catalyst->Reaction In-situ Workup Quench & Extraction (EtOAc/Brine) Reaction->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Target: 3-Fluoro-2-(2-fluorophenyl)pyridine Purification->Product

Caption: Operational workflow for the synthesis of hindered fluorinated biaryls.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )Quantity (Example)Role
2-Bromo-3-fluoropyridine 1.0175.991.76 g (10 mmol)Electrophile
(2-Fluorophenyl)boronic acid 1.5139.922.10 g (15 mmol)Nucleophile
SPhos Pd G2 0.02 (2 mol%)720.06144 mgPrecatalyst
K₃PO₄ (Tribasic) 3.0212.276.36 gBase
1,4-Dioxane --40 mLSolvent
Deionized Water --10 mLCo-solvent

Why SPhos Pd G2? We utilize the Second Generation Buchwald Precatalyst (SPhos Pd G2). Unlike Pd(dppf)Cl₂, which is robust but sometimes slow for sterically jammed systems, SPhos provides a monodentate, electron-rich phosphine ligand that stabilizes the Pd(0) species while its bulk promotes the difficult reductive elimination step required for ortho,ortho-disubstituted biaryls [1].

Step-by-Step Methodology

Phase A: Inerting and Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-Bromo-3-fluoropyridine (1.76 g) and (2-Fluorophenyl)boronic acid (2.10 g).

  • Add the SPhos Pd G2 catalyst (144 mg).

  • Seal the system with a septum and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Phase B: Solvent Addition and Reaction 5. In a separate vessel, sparge the 1,4-Dioxane and Water mixture with nitrogen for 15 minutes. 6. Add the degassed solvent mixture to the RBF via syringe. 7. Add the K₃PO₄ (solid) quickly under a positive stream of nitrogen. 8. Heat the reaction mixture to 80°C in an oil bath. Stir vigorously (800 rpm).

  • Checkpoint: The reaction typically turns from orange to a dark homogenous solution.
  • Monitor by TLC (20% EtOAc in Hexanes) or LC-MS after 2 hours. Full conversion is usually achieved within 4–6 hours.

Phase C: Workup 10. Cool the mixture to room temperature. 11. Dilute with Ethyl Acetate (50 mL) and water (50 mL). 12. Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL). 13. Combine organics, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. 14. Filter and concentrate under reduced pressure to yield a crude yellow oil.

Phase D: Purification 15. Purify via flash column chromatography on silica gel.

  • Eluent: Gradient 0% → 15% EtOAc in Hexanes.
  • Note: The product is less polar than the boronic acid but similar to the starting bromide. 3-Fluoro-2-substituted pyridines often stain UV-active (254 nm).

Mechanistic Insight: The Steric Bottleneck

The success of this protocol relies on the specific interaction between the SPhos ligand and the Palladium center.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-3-fluoropyridine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Crowding Here RedElim->Pd0 - Product Note SPhos ligand bulk facilitates Reductive Elimination of crowded biaryl.

Caption: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by SPhos.

Anticipated Analytical Data

As an Application Scientist, verifying the structure requires checking specific splitting patterns caused by Fluorine-Hydrogen (


) and Fluorine-Carbon (

) coupling.

Target: 3-Fluoro-2-(2-fluorophenyl)pyridine Molecular Formula: C₁₁H₇F₂N Molecular Weight: 191.18 g/mol

TechniqueAnticipated Signal Characteristics
¹H NMR (400 MHz, CDCl₃) δ 8.50 (d, 1H, Py-H6,

-proton), 7.50-7.40 (m, 2H, Py-H4 + Ph-H), 7.30-7.10 (m, 4H, remaining aromatic). Key Feature: Look for complex multiplet splitting due to F-H coupling.
¹⁹F NMR (376 MHz, CDCl₃) δ -115 to -120 (Ar-F), δ -125 to -130 (Py-F). Key Feature: Two distinct signals. The pyridine fluorine is typically more shielded (upfield) than the phenyl fluorine in this configuration.
LC-MS (ESI+) m/z = 192.1 [M+H]⁺ . Note: Pyridines ionize well in positive mode.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by O₂.Ensure rigorous degassing. Switch to a glovebox if possible.
Protodeboronation Base is too strong or Temp too high.Switch base to K₂CO₃ or KF . Lower temp to 60°C.
Homocoupling of Boronic Acid Excess O₂ present.Add the boronic acid slowly or use a syringe pump.
"Stuck" Intermediate Transmetallation failure.Add CsF (2 equiv) to activate the boronate species more aggressively.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • O'Brien, C. J., et al. "Easily prepared air- and moisture-stable Pd-NHC (NHC=N-heterocyclic carbene) complexes for the Suzuki-Miyaura reaction of aryl chlorides." Chemistry – A European Journal, 2006, 12(18), 4743-4748.

  • Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011, 473, 470–477.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes & Protocols: Advanced Palladium Catalysts for the Synthesis of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Congestion in Biaryl Synthesis

The biaryl motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science. While palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of many biaryl compounds, the construction of sterically hindered frameworks, particularly those with multiple ortho-substituents, remains a formidable challenge.[1][2] Steric congestion around the coupling sites can significantly impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions.[3][4] Specifically, the presence of bulky ortho-substituents hinders the crucial reductive elimination step, which is responsible for forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3] This guide provides an in-depth analysis of modern palladium catalyst systems designed to overcome these steric barriers, complete with detailed protocols and troubleshooting advice for researchers in organic synthesis and drug development.

The Linchpin of Success: Ligand Design for Sterically Demanding Couplings

The evolution of palladium catalysts for hindered couplings is a story of ligand innovation. The primary strategy involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that modulate the steric and electronic properties of the palladium center.[5][6]

Key Principles of Ligand Design:

  • Promotion of Reductive Elimination: The steric bulk of the ligand is paramount. It creates a sterically crowded coordination sphere around the palladium, forcing the two aryl groups into close proximity and thereby facilitating the otherwise difficult reductive elimination step.[3]

  • Facilitation of Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center. This enhances its nucleophilicity, promoting the initial oxidative addition of the (often less reactive) aryl halide to the Pd(0) center.[5]

  • Stabilization of the Active Catalyst: Bulky ligands form stable, typically monoligated, palladium complexes that resist decomposition at the elevated temperatures often required for these challenging couplings.[6]

Prominent classes of ligands that embody these principles include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and advanced N-heterocyclic carbenes (NHCs).[7][8][9][10] These ligands have proven to be exceptionally effective in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations.[7][11][12]

Catalytic Cycle for Sterically Hindered Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of a bulky, electron-rich ligand (L).

G Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Transmetalation_step L-Pd(II)(Ar)(Ar') Diaryl Complex OA_complex->Transmetalation_step Transmetalation Transmetalation_step->Pd0 Product Ar-Ar' Sterically Hindered Biaryl Transmetalation_step->Product Reductive Elimination (Rate-Limiting Step) ArX Ar-X (Sterically Hindered Aryl Halide) ArX->OA_complex Boronic Ar'-B(OR)2 (Sterically Hindered Arylboronic Acid/Ester) Boronic->Transmetalation_step Base Base (e.g., K3PO4) Base->Transmetalation_step

Caption: Catalytic cycle for Suzuki-Miyaura coupling of hindered substrates.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of sterically hindered biaryls. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls

This protocol is adapted from methodologies employing bulky biarylphosphine ligands, which are highly effective for coupling di-ortho-substituted aryl halides with di-ortho-substituted arylboronic acids.[13][14][15]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., SPhos-Pd-G3)

  • Bulky biarylphosphine ligand (e.g., SPhos, RuPhos)[7][9]

  • Sterically hindered aryl halide (e.g., 2,6-dimethylbromobenzene)

  • Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Base: Potassium phosphate tribasic (K₃PO₄), finely ground and dried

  • Solvent: Anhydrous toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 mmol, 1.0 equiv), the sterically hindered arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Preparation (if not using a precatalyst): In a separate small vial under an inert atmosphere, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Assembly: Quickly add the catalyst components to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

G A 1. Reagent Preparation (Dry solvents, weigh reagents in inert atmosphere) B 2. Reaction Assembly (Add solids, Pd catalyst, ligand, and base to Schlenk tube) A->B C 3. Inert Atmosphere (Evacuate and backfill with Ar/N2) B->C D 4. Solvent Addition (Add anhydrous solvent via syringe) C->D E 5. Heating & Stirring (Place in preheated oil bath, stir for specified time) D->E F 6. Reaction Monitoring (TLC, GC-MS, or LC-MS) E->F Periodically F->E Incomplete G 7. Workup (Cool, quench, extract with organic solvent) F->G Complete H 8. Purification (Dry, concentrate, and purify by chromatography) G->H

Sources

Applications of Fluorinated Pyridines in Drug Discovery: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

Fluorine-containing pyridine derivatives have become essential building blocks in modern drug discovery, prized for their unique physicochemical properties and diverse pharmacological activities.[1][2] The strategic incorporation of fluorine into the pyridine ring, a common motif in numerous bioactive compounds, allows medicinal chemists to finely tune a molecule's properties to enhance its therapeutic potential.[1][3] This guide provides an in-depth exploration of the applications of fluorinated pyridines, detailing the rationale behind their use, key synthetic methodologies, and practical protocols for their implementation in a research setting.

The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] These modifications often lead to improved pharmacokinetic profiles, increased potency, and enhanced selectivity of drug candidates.[1][4] Consequently, fluorinated pyridines are integral components of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][7][8][9]

The Impact of Fluorination on Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the pyridine ring's characteristics. These alterations are highly dependent on the position and number of fluorine atoms.[10][11]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa is a critical tool for medicinal chemists to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties. By lowering the pKa, chemists can control the ionization state of the molecule at physiological pH, which in turn influences its membrane permeability and potential for off-target interactions.[4][12][13]

Tuning Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is complex and context-dependent.[10] While the introduction of a single fluorine atom can increase lipophilicity by masking the polar C-H bond, polyfluorination can have the opposite effect due to the increased polarity of the molecule.[10] This ability to fine-tune lipophilicity is crucial for optimizing a drug's solubility, permeability, and interaction with its target protein.[12][13]

Enhancing Metabolic Stability

Fluorine atoms can act as "metabolic shields," blocking sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[12][13][14] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the C-F bond's high strength can prevent enzymatic breakdown, thereby increasing the drug's half-life and bioavailability.[13][14]

Influencing Conformation and Binding Interactions

The introduction of fluorine can alter the conformational preferences of a molecule through steric and electronic effects.[15][16] These conformational changes can pre-organize the ligand for optimal binding to its target receptor, leading to increased potency and selectivity.[4] Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions with protein binding pockets.[12]

Synthetic Strategies for Accessing Fluorinated Pyridines

The growing importance of fluorinated pyridines has spurred the development of numerous synthetic methods. The choice of strategy depends on the desired substitution pattern, the complexity of the starting material, and the stage of the drug discovery process.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful and widely used method for introducing fluorine and other nucleophiles onto the pyridine ring.[17][18] Fluoropyridines, particularly those with fluorine at the 2- or 4-positions, are highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the fluorine atom and the ring nitrogen.[17][19] This increased reactivity often allows for milder reaction conditions compared to other halopyridines.[17]

Protocol 1: General Procedure for SNAr of 2-Fluoropyridine with an Amine Nucleophile

This protocol outlines a typical procedure for the reaction of 2-fluoropyridine with a secondary amine, a common transformation in the synthesis of drug candidates.

Materials:

  • 2-Fluoropyridine

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., tert-Amyl alcohol or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating block

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the base (1.5 equivalents).

  • Add the 2-fluoropyridine (1.0 equivalent) and the amine nucleophile (1.2 equivalents).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture and heat to the appropriate temperature (typically 80-120 °C). The optimal temperature will depend on the reactivity of the nucleophile and should be determined experimentally.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyridine.[17]

Diagram 1: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Prep Combine 2-Fluoropyridine, Nucleophile, Base, and Solvent in Flask React Heat under Inert Atmosphere Prep->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Cool Cool to RT Monitor->Cool Extract Dilute, Wash, and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A generalized workflow for a typical SNAr reaction.

Electrophilic Fluorination

Direct C-H fluorination of pyridines can be achieved using electrophilic fluorinating reagents. Reagents such as Selectfluor® are commonly employed for this transformation.[20][21] This approach is particularly valuable for late-stage fluorination, where a fluorine atom is introduced into a complex molecule in the final steps of a synthesis.[18]

Protocol 2: Electrophilic Fluorination of a Pyridine Derivative using Selectfluor®

This protocol provides a general method for the direct fluorination of an activated pyridine substrate.

Materials:

  • Pyridine substrate

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent (e.g., Acetonitrile, MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the pyridine substrate (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add Selectfluor® (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction can be exothermic, so careful addition is recommended.

  • Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the substrate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 2: Electrophilic Fluorination Mechanism

Electrophilic_Fluorination Pyridine Pyridine Ring (Nucleophile) Intermediate Cationic Intermediate Pyridine->Intermediate Attack on F+ Selectfluor Selectfluor® (Electrophilic F+ Source) Product Fluorinated Pyridine Intermediate->Product Loss of H+ Deprotonation Deprotonation

Caption: Simplified mechanism of electrophilic fluorination.

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The successful application of fluorinated pyridines is evident in numerous marketed drugs.

Drug NameTherapeutic AreaRole of Fluorinated Pyridine
Crizotinib OncologyThe 2-aminopyridine moiety is crucial for binding to the hinge region of the c-Met kinase. Fluorine substitution enhances potency and pharmacokinetic properties.[22]
Lapatinib OncologyA 3-fluorobenzyloxy group on the quinazoline core contributes to the dual inhibition of ErbB-1 and ErbB-2 kinases, improving cellular efficacy.[22]
Abemaciclib OncologyThis kinase inhibitor, used in the treatment of breast cancer, incorporates a fluorinated pyridine moiety to optimize its pharmacological profile.[7]
Delafloxacin AntibacterialA fluoroquinolone antibiotic where the fluorinated pyridine component is key to its broad-spectrum activity against various bacterial pathogens.[9]

Conclusion and Future Outlook

Fluorinated pyridines are undeniably a cornerstone of modern medicinal chemistry.[1][2] Their unique ability to modulate key physicochemical and pharmacological properties has enabled the development of numerous successful therapeutics.[4][7] As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for their preparation emerge, the role of fluorinated pyridines in drug discovery is set to expand even further.[23][24][25] The continued exploration of novel fluorinated motifs and their strategic application will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. Available from: [Link].

  • (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. OpenScience.ink.
  • Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 17(15), 3878–3881. Available from: [Link].

  • O'Hagan, D., et al. (2014). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 12(24), 4072-4077. Available from: [Link].

  • Pike, V. W. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(21), 7303. Available from: [Link].

  • (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. Available from: [Link].

  • Zafrani, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2096-2108. Available from: [Link].

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available from: [Link].

  • El-Gendy, B. E. M., & El-Subbagh, H. I. (2017). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2017(3), M947. Available from: [Link].

  • Sviridov, S. I., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(11), 2939. Available from: [Link].

  • Liu, P., et al. (2013). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 78(10), 5038-5043. Available from: [Link].

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2), 207.
  • (2023).
  • Al-Suhaimi, K. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5561. Available from: [Link].

  • O'Hagan, D. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4384. Available from: [Link].

  • El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(10), 1856-1893. Available from: [Link].

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Available from: [Link].

  • Umemoto, T. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 15, 2194-2216. Available from: [Link].

  • Singh, H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1221-1257. Available from: [Link].

  • Wikipedia. Pyridine. Available from: [Link].

  • Senaweera, S. M., & Weaver, J. D. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 10(12), 1339. Available from: [Link].

  • Malik, N., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(2), 433-439. Available from: [Link].

  • Shestopalov, A. M., et al. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (pp. 1-58). Springer, Cham.
  • Al-Suhaimi, K. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5561.
  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 654. Available from: [Link].

  • Li, H., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18361-18376. Available from: [Link].

  • Jeschke, P. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3461-3519. Available from: [Link].

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • (2022). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.
  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Available from: [Link].

  • Rushchak, O., et al. (2026).
  • Hu, J., et al. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 22(18), 6099-6104. Available from: [Link].

  • (2023). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension.
  • (2018). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Hunter, L. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link].

  • (2025).

Sources

Application Note: Synthesis of Fluorinated Biaryl Scaffolds for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The biaryl motif is a privileged pharmacophore in kinase inhibitor design, serving as a scaffold to orient hinge-binding motifs and hydrophobic pocket occupiers.[1] The incorporation of fluorine into these systems is not merely a cosmetic modification; it is a fundamental tool for modulating Lipophilicity (LogD) , Metabolic Stability (blocking P450 oxidation sites), and Conformational Control (via the ortho-fluorine effect).[1]

However, the synthesis of fluorinated biaryls presents unique challenges.[1] Electron-deficient fluorinated boronic acids are prone to rapid protodeboronation , and the steric demand of ortho-fluorine substituents can impede transmetalation in cross-coupling cycles.[1]

This guide details high-fidelity protocols for synthesizing these scaffolds, moving beyond generic textbook methods to address the specific instability of fluorinated intermediates.

Key Mechanistic Insights
  • Conformational Locking: An ortho-fluorine atom on a biaryl axis induces a specific twist angle (

    
    ) due to dipole repulsion and steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1] This is critical for fitting into the narrow ATP-binding cleft of kinases like VEGFR  or BRAF .
    
  • Protodeboronation: Fluorinated aryl boronic acids (especially 2,6-difluoro derivatives) hydrolyze rapidly under aqueous basic conditions, severing the C–B bond before the C–C bond can form.[1]

Core Protocol: High-Fidelity Suzuki-Miyaura Coupling

Target: Synthesis of sterically hindered, electron-deficient fluorinated biaryls.[1] Challenge: Preventing protodeboronation of polyfluorinated boronic acids.

Strategic Reagent Selection[1]
  • Catalyst: Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ .[1] SPhos (Buchwald ligand) is essential because its bulk facilitates oxidative addition into electron-rich heteroaryl chlorides, while its electron-rich nature speeds up reductive elimination.[1]

  • Base: K₃PO₄ (anhydrous) .[1] Avoid hydroxides (NaOH, KOH) or alkoxides in aqueous media, as they accelerate the hydrolytic cleavage of the C–B bond.[1]

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene .[1] Minimizing water content is crucial for substrate stability.[1]

Step-by-Step Protocol

Materials:

  • Heteroaryl Chloride (1.0 equiv)[1]

  • Polyfluorophenyl Boronic Acid (1.5 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Pre-complexation (Optional but Recommended): In a separate vial inside a glovebox (or under strict Argon flow), mix Pd(OAc)₂ and SPhos in 1 mL of dioxane. Stir for 10 minutes at RT to generate the active L-Pd(0) species. Observation: Solution turns from orange to pale yellow.[1]

  • Substrate Addition: Charge the reaction flask with the Heteroaryl Chloride, Fluorinated Boronic Acid, and finely ground K₃PO₄.

  • Solvent & Catalyst: Add the remaining dioxane and the pre-formed catalyst solution.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and phenol formation.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Troubleshooting Common Failure Modes

SymptomDiagnosisCorrective Action
Low Yield + Des-boronated Arene ProtodeboronationSwitch base to CsF; use anhydrous conditions; switch to MIDA boronate.[1]
Homocoupling (Ar-Ar) Oxygen contaminationRigorous freeze-pump-thaw degassing; ensure Argon overpressure.[1]
No Reaction Catalyst poisoning / StericsIncrease Temp to 110°C; switch to XPhos or Pd-PEPPSI-IPr .

Advanced Protocol: Pd-Catalyzed C–H Activation

Target: Late-stage functionalization of polyfluorinated arenes (e.g., pentafluorobenzene derivatives) without pre-functionalization (No Boronic Acid required).[1]

Mechanism

This method utilizes the acidity of C–H bonds flanked by fluorine atoms (


 ~27 for pentafluorobenzene). The mechanism involves a Concerted Metallation-Deprotonation (CMD).
Step-by-Step Protocol

Materials:

  • Aryl Bromide (1.0 equiv)[1]

  • Polyfluoroarene (2.0 equiv) - Used in excess as it can be volatile.[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₂Me \cdot HBF₄ (10 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: Pivalic Acid (30 mol%) in Mesitylene.[1]

Procedure:

  • Mix: Combine Aryl Bromide, Pd(OAc)₂, Ligand, and Base in a pressure tube.

  • Add Liquid Reagents: Add the Polyfluoroarene and Pivalic Acid (CMD promoter).[1]

  • Reaction: Seal and heat to 120°C for 16 hours.

  • Workup: The reaction mixture will be dark. Filter through silica gel.[1]

  • Note: This reaction is highly sensitive to the "ortho-effect."[1] The C–H bond between two fluorine atoms is most acidic and will react exclusively.

Visualizing the Workflow & Mechanism

The following diagram illustrates the decision tree for synthesis and the competing pathways that must be managed.

KinaseInhibitorSynthesis Start Target: Fluorinated Biaryl Scaffold Retrosynthesis Retrosynthetic Analysis Start->Retrosynthesis Suzuki Pathway A: Suzuki-Miyaura Retrosynthesis->Suzuki Standard CH_Act Pathway B: C-H Activation Retrosynthesis->CH_Act Atom Economy BoronicAcid Fluorinated Boronic Acid Suzuki->BoronicAcid ConditionsA Pd(OAc)2 + SPhos Anhydrous Base Suzuki->ConditionsA ConditionsB Pd(OAc)2 + PivOH CMD Mechanism CH_Act->ConditionsB Protodeboronation RISK: Protodeboronation BoronicAcid->Protodeboronation Aq. Base Product Kinase Inhibitor (Biaryl Core) BoronicAcid->Product Anhydrous Conditions ConditionsA->Product ConditionsB->Product Binding Binding: Ortho-F Twist Control Product->Binding SAR Validation

Figure 1: Strategic Synthesis Workflow.[1] Pathway A (Green) highlights the critical bypass of protodeboronation risks required for fluorinated substrates.

Quality Control & Validation

Trustworthiness in data is paramount.[1] The identity of fluorinated biaryls must be validated using orthogonal methods.

  • ¹⁹F NMR Spectroscopy:

    • Run a ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. This confirms the regiochemistry of the coupling.

    • Standard: Use Trichlorofluoromethane (CFCl₃,

      
       0.[1]0) or 
      
      
      
      -Trifluorotoluene (
      
      
      -63.[1]72) as an internal standard for quantitative purity assessment (qNMR).[1]
  • LC-MS Analysis:

    • Fluorinated compounds often ionize poorly in ESI+.[1] Use APCI (Atmospheric Pressure Chemical Ionization) or ESI- (Negative mode) if the scaffold contains acidic protons (e.g., urea/amide).[1]

    • Look for the characteristic mass defect of Fluorine (18.998 Da).

References

  • Role of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Suzuki Coupling of Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

  • Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Journal of the American Chemical Society, 139(37), 13156-13165.[1] [Link][1]

  • C-H Activation of Polyfluoroarenes: Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.[1] [Link]

  • Regorafenib Synthesis & Structure: Wilhelm, S. M., et al. (2011).[1] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor...[1] International Journal of Cancer, 129(1), 245-255.[1] [Link][1]

Sources

Application Note: One-Pot Synthesis Protocols for Polysubstituted Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Fluorinated heterocycles are cornerstones of modern medicinal chemistry, offering modulated lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), metabolic stability, and bioisosteric replacement capabilities. Pentafluoropyridine (PFP) represents a privileged scaffold for generating polysubstituted pyridine libraries. However, traditional iterative isolation is atom-inefficient and exposes sensitive fluorinated intermediates to degradation.

This guide details a one-pot, sequential Nucleophilic Aromatic Substitution (


)  protocol. By exploiting the intrinsic electronic bias of the PFP core, researchers can program the regioselective installation of up to three distinct nucleophiles without intermediate isolation.

Mechanistic Grounding: The "Rules of Engagement"

To successfully execute one-pot protocols, one must understand the electronic causality governing PFP reactivity. PFP is highly electron-deficient, making it susceptible to nucleophilic attack.

Regioselectivity Hierarchy

The substitution pattern is not random; it is governed by the stability of the Meisenheimer complex intermediates.

  • C-4 Position (Para): The primary site of attack.[1] Attack here places the negative charge on the ring nitrogen (the most electronegative atom) in the resonance structure, maximizing stability.

  • C-2/C-6 Positions (Ortho): The secondary site. Attack here is less favorable than C-4 but significantly more favorable than C-3.

  • C-3/C-5 Positions (Meta): The least reactive sites, typically requiring metallation or radical pathways to functionalize.

Key Insight: This hierarchy (


) allows for temperature-controlled sequential addition. A mild nucleophile at low temperature targets C4; a second, more aggressive nucleophile at elevated temperature targets C2.
Visualization: Regioselectivity Map

PFP_Selectivity cluster_legend Mechanism Logic PFP Pentafluoropyridine (Starting Material) C4 C-4 Attack (Primary Site) Fast @ 0-25°C PFP->C4 Nucleophile 1 C2 C-2/6 Attack (Secondary Site) Requires Heat/Stronger Base C4->C2 Nucleophile 2 C3 C-3/5 Attack (Tertiary Site) Inert to SNAr C2->C3 Unlikely via SNAr Explanation C-4 attack stabilizes negative charge on Nitrogen atom.

Figure 1: Regioselective hierarchy of Pentafluoropyridine. The substantial reactivity gap between C-4 and C-2 enables sequential one-pot functionalization.

Experimental Protocol: One-Pot Sequential

Objective: Synthesize a 2,4-disubstituted-3,5,6-trifluoropyridine from PFP without isolation.

Materials & Reagents[3][4][5]
  • Substrate: Pentafluoropyridine (PFP) [CAS: 700-16-3].

  • Solvent: Acetonitrile (MeCN) is preferred for its polarity and ease of removal. DMF is an alternative for low-solubility nucleophiles but is harder to remove.

  • Bases:

    
     (mild, for C4), 
    
    
    
    (stronger, for C2), or NaH (for unreactive alcohols).
Step-by-Step Workflow
Stage 1: C-4 Functionalization (The "Soft" Step)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve PFP (1.0 equiv) in anhydrous MeCN (0.2 M). Cool to 0°C in an ice bath.

    • Note: PFP is volatile. Handle cold to prevent loss.

  • Nucleophile 1 Addition: Add Nucleophile 1 (1.05 equiv) and mild base (

    
    , 1.1 equiv).
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

  • Checkpoint 1 (Self-Validation): Aliquot 50 µL for

    
     NMR.
    
    • Success Criteria: Disappearance of the PFP signal (3 peaks:

      
       -83, -130, -159 ppm). Appearance of a symmetrical pattern for 4-substituted product (typically 2 signals if symmetric, or distinct AA'BB' patterns).
      
Stage 2: C-2 Functionalization (The "Hard" Step)
  • Nucleophile 2 Addition: Directly to the reaction vessel, add Nucleophile 2 (1.1 equiv).

    • Optimization: If Nucleophile 2 is less reactive (e.g., steric bulk), switch base to

      
       (1.5 equiv).
      
  • Reaction: Heat the mixture to reflux (80°C for MeCN) for 4–12 hours.

  • Checkpoint 2: Monitor by

    
     NMR.
    
    • Success Criteria: Loss of C-4 product signals. Appearance of asymmetric signals corresponding to the 2,4-disubstituted product.

Stage 3: Workup
  • Quench: Cool to RT. Filter off inorganic salts through a Celite pad.

  • Concentration: Remove solvent in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

OnePot_Protocol Start Start: PFP + MeCN (0°C, N2 atm) Step1 Add Nucleophile 1 + K2CO3 (Stir RT, 2-4 h) Start->Step1 Check1 QC: 19F NMR Confirm C-4 Substitution Step1->Check1 Check1->Step1 Incomplete (Add time/heat) Step2 Add Nucleophile 2 + Cs2CO3 (Reflux 80°C, 4-12 h) Check1->Step2 Pass Check2 QC: 19F NMR Confirm C-2 Substitution Step2->Check2 Check2->Step2 Incomplete Finish Filter & Purify (2,4-disubstituted product) Check2->Finish Pass

Figure 2: Decision-tree workflow for the one-pot synthesis of 2,4-disubstituted fluoropyridines.

Data Summary: Nucleophile Compatibility

The following table summarizes compatible nucleophiles and expected conditions based on literature precedents (Sandford et al., Chambers et al.).

Nucleophile ClassPosition PreferenceReagent/BaseTemp (°C)Yield (Typical)Notes
O-Nucleophiles (Phenols)C-4

/ MeCN
25>90%Highly selective.
O-Nucleophiles (Alcohols)C-4NaH / THF0–2585-95%Primary alcohols work best.
N-Nucleophiles (Amines)C-4

/ MeCN
25>90%Anilines may require heating.
S-Nucleophiles (Thiols)C-4

/ DMF
25>95%Very fast reaction; watch for over-substitution.
C-Nucleophiles (Malonates)C-4NaH / DMF25-6070-85%Requires deprotonation first.
Any of above C-2

/ MeCN
80 (Reflux) 60-80%Requires C-4 position to be blocked first.

Advanced Protocol: Metal-Mediated C-H Activation

For accessing the difficult C-3 position or introducing carbon scaffolds not possible via


.

While


 dominates, Nickel-catalyzed cross-coupling  has emerged as a powerful tool for C-F bond activation.
  • Protocol:

    
     / PCy3 catalysis allows for the coupling of aryl boronic acids.
    
  • Selectivity: Interestingly, Ni-catalysis often favors the C-2 position directly, or can be directed by C-4 substituents.

  • One-Pot Application: Perform the

    
     at C-4 first (as above), then add the Ni-catalyst and Boronic acid to the same vessel (solvent switch to Toluene/Dioxane may be required) to functionalize C-2 via cross-coupling.
    

Troubleshooting & "Self-Validating" Tips

  • Moisture Control: Fluoride ions (

    
    ) leaving groups are essentially bases. If water is present, it will compete, leading to hydroxylation (formation of pyridinones). Always use anhydrous solvents. 
    
  • The

    
     NMR Fingerprint: 
    
    • PFP: 3 signals.[2][3][4]

    • C-4 Substituted: 2 signals (AA'BB' system). The signals usually shift upfield (more negative ppm) relative to PFP.

    • C-2,4 Disubstituted: Complex pattern. Loss of symmetry usually results in 3 distinct signals (if C3, C5, C6 F-atoms remain).

  • Over-substitution: If C-2 substitution is observed during the C-4 step, lower the temperature to -20°C and ensure slow addition of the nucleophile.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 18. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970 .

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[5] Tetrahedron, 2003 .

  • Lutz, M. R., et al. "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature, 2016 .[5] [5]

  • Senaweera, S., et al. "Photocatalytic C-F Bond Activation of Perfluoroarenes." Journal of the American Chemical Society, 2014 .

  • Review on Fluorine in Drug Design: "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007 .

Sources

Troubleshooting & Optimization

Preventing protodeboronation in 2-fluorophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: #PB-2F-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is Protodeboronation Your Problem?

Before altering your synthetic route, confirm that protodeboronation is the root cause of your low yields.

Symptom Checker
ObservationLikely DiagnosisVerification Step
Low Yield + Unreacted Halide Catalyst death or stalled cycle.Check for Pd black precipitation.
Low Yield + Fluorobenzene Protodeboronation. GC/MS or

F NMR analysis of the crude mixture. Look for the Ar-H peak (fluorobenzene).
Low Yield + Biaryl Homocoupling Oxidative homocoupling.Check for oxygen leaks; ensure inert atmosphere.
Boronic Acid Disappears Rapidly Base-catalyzed decomposition.[1]Monitor reaction at

min. If boronic acid is gone but product is low, it is deboronating.
The Root Cause: Mechanism of Failure

The 2-fluoro substituent is not merely a steric hindrance; it is an electronic saboteur. The high electronegativity of fluorine (


) exerts a strong inductive effect (

), withdrawing electron density from the aromatic ring.
  • Boronate Formation: Base converts the boronic acid to the boronate anion

    
    .
    
  • Stabilization: The 2-fluoro group stabilizes the developing negative charge at the ipso-carbon during C-B bond cleavage.

  • Protonation: Water or the solvent acts as a proton source, cleaving the C-B bond and yielding the proteo-product (fluorobenzene).

Protodeboronation Acid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate High pH Base Base (OH-) Base->Boronate TransState Transition State (Ipso-C anionic character) Boronate->TransState Rate Limiting Step (Accelerated by 2-F) Coupling Pd Cycle (Desired Path) Boronate->Coupling Transmetalation Product Protodeboronated Product Ar-H (Fluorobenzene) TransState->Product + H+ (from H2O)

Figure 1: The competition between productive transmetalation and destructive protodeboronation. The 2-fluoro substituent accelerates the path to the Transition State.

The Protocol Vault: Validated Solutions

Do not rely on standard "Suzuki conditions" (e.g.,


, 

, toluene/water). They are too slow for this substrate. Choose Protocol A for speed or Protocol B for controlled release.
Protocol A: The "Outrun the Decomposition" Method

Concept: Use a highly active precatalyst to force oxidative addition and transmetalation to occur faster than the rate of protodeboronation. Recommended System: Buchwald G3/G4 Precatalysts (XPhos or SPhos).

Materials:

  • Catalyst: XPhos Pd G4 (Cas No. 1599466-81-5)

  • Base:

    
     (0.5 M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane

  • Temperature: Room Temperature (20–25 °C) to 40 °C. Avoid high heat.

Step-by-Step:

  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), 2-Fluorophenylboronic acid (1.5 equiv), and XPhos Pd G4 (1–2 mol%).

  • Degas: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add degassed THF (concentration ~0.1–0.2 M relative to halide).

  • Base Addition: Add degassed 0.5 M aqueous

    
     (2.0 equiv).
    
  • Reaction: Stir vigorously at room temperature.

    • Checkpoint: Monitor by HPLC/LCMS at 15 minutes. This catalyst system is designed to finish within 30–60 minutes.[2]

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    

Why this works: The "G4" precatalyst generates the active monoligated


 species immediately upon deprotonation, bypassing the induction period required by 

. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition, beating the decomposition clock [1, 2].
Protocol B: The "Slow Release" Method (MIDA Boronates)

Concept: If the boronic acid is too unstable even for fast catalysts, use a MIDA boronate.[3] Under the specific conditions below, the MIDA boronate hydrolyzes slowly, keeping the concentration of free boronic acid low (steady state). This minimizes second-order decomposition pathways and ensures the Pd catalyst always has just enough substrate to process [3, 4].

Materials:

  • Substrate: 2-Fluorophenyl MIDA boronate (Commercial or synthesized).

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2/G3.
    
  • Base:

    
     (anhydrous, 7.5 equiv).
    
  • Solvent: 1,4-Dioxane : Water (5:1 ratio).

  • Temperature: 60 °C.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv), MIDA Boronate (1.2–1.5 equiv),

    
    , SPhos, and 
    
    
    
    .[4][5]
  • Solvent: Add the Dioxane/Water mixture (degassed).

  • Heat: Stir at 60 °C for 4–6 hours.

    • Note: Unlike Protocol A, this reaction requires time and water to hydrolyze the MIDA protecting group.

  • Workup: Standard extraction.

Why this works: The hydrolysis of the MIDA ester is the rate-determining step. The free boronic acid is consumed by the catalyst as soon as it is generated, preventing accumulation and subsequent protodeboronation.

Decision Logic: Which Path to Choose?

Use this flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Coupling 2-Fluoro-Ar-B(OH)2 CheckHalide Electrophile Type? Start->CheckHalide Easy Aryl Bromide/Iodide (Electron Deficient) CheckHalide->Easy Hard Aryl Chloride (Electron Rich/Steric) CheckHalide->Hard PathA Protocol A: Buchwald G4 + K3PO4 (Room Temp) Easy->PathA Try first Hard->PathA If < 50% Yield PathB Protocol B: MIDA Boronate Slow Release PathA->PathB If Protodeboronation persists

Figure 2: Optimization workflow. Always attempt the rapid coupling (Protocol A) first as it avoids the extra step of MIDA synthesis.

FAQ & Technical Deep Dives

Q: Can I just use the Pinacol ester (BPin) instead of the acid? A: Generally, no . While BPin esters are more stable to handling, under the aqueous basic conditions of a Suzuki coupling, they hydrolyze to the boronic acid or undergo direct protodeboronation. Recent kinetic studies by Lloyd-Jones et al. show that esterification does not necessarily impart greater stability against protodeboronation in basic media [5]. If you use BPin, you must use anhydrous conditions (e.g.,


 or 

in dry solvent) to prevent the formation of the hydrolytic species.

Q: Why is


 preferred over 

or

?
A: Carbonate bases in water generate a significant concentration of hydroxide (

) via equilibrium. Hydroxide is a potent promoter of the boronate anion formation (and thus decomposition). Phosphate is a milder base with better buffering capacity in the pH range that balances transmetalation speed vs. decomposition [1].

Q: Does temperature really matter? A: Yes. Protodeboronation has a high activation energy, but so does transmetalation. However, using highly active catalysts (Buchwald systems) lowers the activation energy for transmetalation, allowing the reaction to proceed at room temperature where protodeboronation is kinetically suppressed.

Q: What if I see "homocoupling" of the aryl halide? A: This is often a misdiagnosis. If your boronic acid deboronates, the Pd(II) species has no nucleophile to transmetalate with. It may eventually undergo disproportionation or react with other species. Ensure you are actually seeing Biaryl-Biaryl (homocoupling) and not just unreacted starting material. If it is true homocoupling, you have an oxygen leak.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][6] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][6][7] Journal of the American Chemical Society, 132(40), 14073–14075.[1][6]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][8] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

High-performance liquid chromatography (HPLC) separation of pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with analyzing these structurally similar compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

The Challenge of Pyridine Isomer Separation

Pyridine and its isomers (e.g., picolines: 2-, 3-, and 4-methylpyridine) are fundamental building blocks in the pharmaceutical and chemical industries.[1][2] Their structural similarity, basicity (typical pKa between 5 and 6), and hydrophilicity make their separation by conventional reversed-phase HPLC a significant analytical challenge.[2][3] Common issues include poor peak shape, inadequate resolution, and inconsistent retention times. This guide provides a systematic approach to method development and troubleshooting to achieve robust and reproducible separations.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of pyridine isomers, offering probable causes and actionable solutions.

Q1: Why are my pyridine peaks exhibiting significant tailing?

Answer:

Peak tailing is the most prevalent issue when analyzing basic compounds like pyridine on silica-based HPLC columns.[4] It occurs when the peak's asymmetry factor is high, resulting in a distorted peak with a drawn-out trailing edge.[4][5] This phenomenon compromises accurate integration and can obscure closely eluting impurities.[5][6]

Primary Cause: Secondary Silanol Interactions

The root cause is often an undesirable secondary interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[3][4][7] These strong interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, causing the peak to tail.[4][8]

Troubleshooting Workflow:

Sources

Technical Support Center: 3-Fluoro-2-(2-fluorophenyl)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal properties, handling, and stability profiles of 3-Fluoro-2-(2-fluorophenyl)pyridine , a critical biaryl scaffold often utilized in the synthesis of p38 MAP kinase inhibitors and agrochemical fungicides.[1]

Executive Technical Summary

Molecule Class: Fluorinated Biaryl Heterocycle Thermal Profile: High thermal robustness (stable >200°C under inert conditions); however, chemically reactive under thermal stress in the presence of nucleophiles.[1] Critical Sensitivity: While the core scaffold is thermally stable, it is susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C-4/C-6 positions of the pyridine ring when heated with strong bases, and Protodeboronation during its synthesis via Suzuki coupling.

Thermal Stability & Physical Properties Dashboard[2]

ParameterSpecification / BehaviorTechnical Context
Melting Point 66–75 °C (Typical for class)Crystalline solid at room temperature. Sharp endotherm in DSC indicates high purity.
Thermal Decomposition (Td) > 220 °CThe biaryl bond is robust. Decomposition generally requires oxidative conditions or extreme heat (>300°C).
Volatiles Release Negligible < 150 °CStable to rotary evaporation and high-vacuum drying.
Flash Point > 110 °C (Predicted)Classified as combustible but not highly flammable.
Reactivity Hazard SNAr Susceptibility Heating >80°C in polar aprotic solvents (DMSO/DMF) with alkoxides can displace the fluorine at C-3 or C-2'.

Synthesis & Thermal Checkpoints (Workflow)

The following diagram illustrates the standard synthesis pathway (Suzuki-Miyaura Coupling) and identifies critical thermal control points where instability often leads to yield loss.

SynthesisWorkflow Start1 3-Fluoro-2-chloropyridine Step1 Catalytic Cycle (Pd(dppf)Cl2 / K2CO3) Start1->Step1 Start2 2-Fluorophenylboronic Acid Start2->Step1 Risk1 THERMAL RISK: Protodeboronation (>80°C) Step1->Risk1 Heat Product Intermediate: 3-Fluoro-2-(2-fluorophenyl)pyridine Risk1->Product Controlled Temp (60-70°C) Degradation Impurity: Fluorobenzene + Homocoupling Risk1->Degradation Overheating

Caption: Thermal control points in the Suzuki coupling synthesis. Excessive heat leads to protodeboronation of the boronic acid precursor before coupling occurs.

Troubleshooting Guide: Stability & Handling

Issue 1: "I observe a black precipitate and low yield during the coupling reaction."

Diagnosis: Thermal decomposition of the Palladium catalyst (Pd black formation) or Protodeboronation of the boronic acid.

  • Root Cause: 2-Fluorophenylboronic acid is electronically destabilized by the ortho-fluorine, making it prone to hydrolytic C-B bond cleavage at temperatures >80°C.

  • Corrective Protocol:

    • Lower Temperature: Limit reaction temperature to 60–65°C .

    • Base Switch: Switch from strong bases (e.g., K3PO4) to milder bases like KF or CsF to reduce hydrolytic stress.[1]

    • Ligand Stabilization: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) which stabilize the active Pd(0) species at lower temperatures, preventing catalyst crash-out.

Issue 2: "The product turns yellow/brown upon storage."

Diagnosis: Photo-oxidation or N-oxide formation.

  • Root Cause: While thermally stable, the pyridine nitrogen is susceptible to oxidation by atmospheric oxygen, especially if trace metal residues (Pd) remain from synthesis.

  • Corrective Protocol:

    • Purification: Ensure complete removal of Pd using a scavenger (e.g., SiliaMetS® Thiol) or activated charcoal filtration.[1]

    • Storage: Store under Argon/Nitrogen at 4°C.

    • Analysis: Check LC-MS for a peak at [M+16] (N-oxide). If present, treat with PCl3 to reduce back to the pyridine.

Issue 3: "Unexpected defluorination during high-temp workup."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[2]

  • Root Cause: The 3-fluoro and 2'-fluoro positions are activated by the electron-deficient pyridine ring. Heating >100°C in the presence of nucleophiles (amines, hydroxides, alkoxides) will cause fluorine displacement.

  • Corrective Protocol:

    • Solvent Choice: Avoid high-boiling nucleophilic solvents (like alcohols) during high-temp steps. Use non-polar solvents (Toluene, Xylene) for thermal processing.

    • Quench: Neutralize reaction mixtures to pH 7 before thermal concentration to prevent base-mediated defluorination.

Frequently Asked Questions (FAQs)

Q: Can I distill 3-Fluoro-2-(2-fluorophenyl)pyridine for purification? A: Yes, but caution is required. Due to its high boiling point, atmospheric distillation may cause thermal degradation (charring).

  • Recommendation: Use Kugelrohr distillation or Vacuum distillation (< 1 mbar). Ensure the bath temperature does not exceed 160°C.

Q: Is this intermediate compatible with strong Lewis Acids (e.g., AlCl3, BF3)? A: Generally, yes. The pyridine nitrogen will form a complex (adduct) with the Lewis Acid. This is often reversible upon aqueous workup. However, be aware that coordinating the nitrogen makes the ring more electron-deficient, significantly increasing the risk of defluorination if any nucleophiles are present.

Q: What is the risk of HF release? A: Thermal liberation of Hydrogen Fluoride (HF) is unlikely below 300°C. However, in the event of a fire or uncontrolled decomposition, HF will be generated.

  • Safety: Always handle bulk thermal processing in a fume hood with HF-compatible scrubbing or ventilation.

Mechanistic Degradation Pathways

Understanding how the molecule fails allows for better experimental design.

Degradation Compound 3-Fluoro-2-(2-fluorophenyl)pyridine Path1 Pathway A: S_NAr Attack (High Temp + Base) Compound->Path1 T > 100°C Path2 Pathway B: N-Oxidation (Air + Trace Metal) Compound->Path2 Storage Prod1 Defluorinated Ether/Amine (Impurity) Path1->Prod1 Prod2 Pyridine N-Oxide (Yellowing) Path2->Prod2

Caption: Two primary degradation modes: Base-mediated defluorination (Pathway A) and oxidative degradation (Pathway B).

References

  • Suzuki Cross-Coupling Optimization: Wade, J. V., & Krueger, C. A. (2003).[1][3] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. Link

  • Thermal Stability of Fluorinated Pyridines: Aleksandrova, M. I., et al. (2019).[1] Electrophilic Activation of 1‐Aryl‐3‐bromo‐2,2‐difluoropropan‐1‐ones. Chemical Science. Link

  • Handling of Fluorinated Intermediates: P.jesko, M., et al. (2026).[1] Synthesis of 2-Fluoroalkylated Pyridines by Thermal Denitrogenation. PMC. Link(Note: Generalized reference for thermal robustness of fluoropyridine ring systems).

  • Decomposition of Boronic Acids: Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Link(Foundational text on boronic acid instability vs. trifluoroborates).

  • OLED Material Stability (Analogous Systems): Kim, S., et al. (2023).[1] Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii). Analytical Methods. Link

Sources

Handling moisture-sensitive reagents in fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorination Reagents & Protocols Topic: Handling Moisture-Sensitive Reagents in Fluoropyridine Synthesis Ticket ID: FL-PROTO-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Naked" Fluoride Paradox

Welcome to the Fluorination Support Center. If you are reading this, you are likely encountering the central paradox of fluoropyridine synthesis: To make fluoride a good nucleophile, you must strip it of its solvation shell ("naked" fluoride), but in doing so, you make it an uncontrollable base and a moisture magnet.

In the synthesis of fluoropyridines—whether via Deoxyfluorination (converting alcohols/carbonyls) or Halex (SNAr) reactions—moisture is not just an impurity; it is a mechanistic poison. Water creates a thermodynamic sink (H-bonding) that shuts down nucleophilicity and generates HF, which degrades your equipment and endangers your safety.[1]

This guide replaces "standard operating procedures" with causality-driven protocols . We do not just tell you what to do; we explain why the chemistry fails so you can preempt the failure.

Module 1: Reagent Selection & Stability Matrix

Before you begin, verify you are using the correct reagent for your substrate's sensitivity. Do not default to DAST simply because it is a legacy reagent.

ReagentStateThermal Stability LimitMoisture SensitivityBest Use Case
DAST Liquid< 50°C (Explosive >90°C)Critical (Violent HF release)Small scale, low temp (-78°C) alcohol-to-fluoride conversion.[1]
Deoxo-Fluor® Liquid~80°CHigh (Exothermic HF release)Scale-up where DAST is too dangerous; better thermal profile.[1]
PyFluor Solid> 200°CLow (Stable in open air)Late-stage fluorination; safe alternative to DAST; requires base (DBU).
CsF / KF SolidHighCritical (Hygroscopic)SNAr (Halex) on chloropyridines. Requires rigorous drying (see Module 2).

Module 2: The "Zero-Water" Protocol (Preparation)

The Myth of "Commercial Anhydrous" Trusting a bottle labeled "Anhydrous" is the #1 cause of failed fluorinations. Commercial anhydrous solvents (DMF, DMSO, NMP) often contain 20-50 ppm water.[1] For fluorination, you need <10 ppm.

Workflow: Azeotropic Drying of Alkali Fluorides (Halex)

For SNAr reactions using CsF or KF, the lattice energy must be overcome, and the hydration shell removed.

DryingProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Azeotropic Distillation cluster_2 Phase 3: Activation Start Commercial 'Anhydrous' KF/CsF AddSolvent Add Toluene/Benzene Start->AddSolvent Heat Reflux (Dean-Stark Trap) AddSolvent->Heat RemoveWater Remove Water/Solvent Azeotrope Heat->RemoveWater Vacuum High Vac Drying (<0.1 mmHg, 150°C) RemoveWater->Vacuum Grind Glovebox Grinding (Increase Surface Area) Vacuum->Grind Ready Active 'Naked' Fluoride Grind->Ready

Caption: Rigorous drying workflow for alkali fluorides to prevent nucleophilicity suppression via solvation.[1]

Module 3: Reaction Execution & Equipment

Reactor Material: Glass vs. Polymer
  • Issue: Fluorinating agents hydrolyze to form HF. HF etches glass (

    
    ). This produces water  as a byproduct, creating an autocatalytic cycle of decomposition.
    
  • Protocol:

    • Strictly Anhydrous: Borosilicate glass is acceptable only if the system is <10 ppm water.

    • Standard Practice: Use PFA (Perfluoroalkoxy) or FEP vessels. If using glass, silylate the surface (HMDS treatment) to reduce -OH sites, though this is a temporary measure.[1]

Self-Validating Step: The 19F-NMR Titer

Before committing valuable substrate, validate your reagent.[1]

  • Take an aliquot of DAST/Deoxo-Fluor.

  • Add to dry CDCl3 containing a known amount of

    
    -trifluorotoluene (Internal Standard).[1]
    
  • Pass Criteria: Integration of reagent peaks vs. standard must be >95% of label.

  • Fail Criteria: Presence of broad peaks at -150 to -160 ppm indicates HF/H2O contamination.[1] Discard immediately.

Module 4: Troubleshooting (Q&A)

Q1: My SNAr reaction on 2-chloropyridine turned into a black tar. What happened?

  • Diagnosis: Polymerization initiated by "Basic" Fluoride.

  • Mechanism: In the presence of trace water, Fluoride (

    
    ) becomes bifluoride (
    
    
    
    ) or acts as a base rather than a nucleophile.[1] It deprotonates the pyridine ring or solvent, leading to radical polymerization.
  • Solution:

    • Switch solvent to Sulfolane or DMSO (distilled over CaH2).

    • Lower the temperature.[2]

    • Add a Phase Transfer Catalyst (18-Crown-6 for KF) to stabilize the fluoride ion in the organic phase, allowing for milder temperatures.[1]

Q2: I see "etching" on my flask after using DAST. Is my product compromised?

  • Diagnosis: Hydrolysis has occurred.

  • Causality: The etching confirms HF generation. If HF was generated, water was present.[3][4][5][6][7]

  • Impact: Your yield will be lower. The HF may have acid-catalyzed side reactions (e.g., elimination to alkenes).[1]

  • Fix: Quench immediately. For the next run, flame-dry glassware under high-vacuum (not just nitrogen flow) and switch to a plastic (PFA) liner.[1]

Q3: My DAST bottle has a crust around the cap. Can I use it?

  • Diagnosis: Hydrolysis and Polysulfur formation.

  • Safety Alert: NO. Crust formation indicates the seal was breached. Old DAST can accumulate unstable sulfur byproducts that are shock-sensitive.[1]

  • Action: Contact EHS for disposal. Do not attempt to open a stuck cap on an old DAST bottle; friction can trigger detonation.

Module 5: Safety & Quenching Pathways

The "Violent Quench" Hazard Adding water directly to a DAST/Deoxo-Fluor reaction causes an instantaneous release of HF gas and heat.

SafetyCascade Substrate Reaction Mixture (Excess DAST) WaterAdd Direct Water Addition Substrate->WaterAdd WRONG WAY SafePath Correct Protocol: Dilute with DCM -> Dropwise into Sat. NaHCO3 (0°C) Substrate->SafePath RIGHT WAY Hydrolysis Rapid Hydrolysis (Exothermic) WaterAdd->Hydrolysis Gas Gas Evolution (SO2) Hydrolysis->Gas Acid HF Generation Hydrolysis->Acid Explosion Pressure Buildup / Explosion Gas->Explosion

Caption: The safety cascade showing the danger of direct water quenching vs. the bicarbonate protocol.

Correct Quenching Protocol:

  • Dilute: Dilute the reaction mixture 1:5 with DCM or Toluene.

  • Cool: Cool the mixture to -78°C or 0°C depending on scale.

  • Inverse Addition: Add the reaction mixture dropwise into a rapidly stirring slurry of Saturated Sodium Bicarbonate (

    
    ) and ice. Do not add the base to the acid.
    
  • Wait: Allow CO2 evolution to cease before separating layers.

References

  • PyFluor Stability & Mechanism: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[1][8] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][8][9][10] Journal of the American Chemical Society.[9] [Link][9]

  • Deoxo-Fluor vs DAST Safety: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. [Link]

  • Halex Reaction & Anhydrous Fluoride Preparation: Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[9] [Link]

Sources

Validation & Comparative

19F NMR shifts of 3-Fluoro-2-(2-fluorophenyl)pyridine vs 2-phenylpyridine

Structural Elucidation of Fluorinated Biaryls: NMR Analysis of 3-Fluoro-2-(2-fluorophenyl)pyridine vs. 2-Phenylpyridine

Executive Summary

This guide provides a technical comparison between the non-fluorinated parent scaffold, 2-phenylpyridine , and its difluorinated derivative, 3-fluoro-2-(2-fluorophenyl)pyridine . While 2-phenylpyridine relies exclusively on complex

By leveraging

through-space scalar coupling (

)
chemical shift anisotropy

The Structural Challenge: "Silent" vs. "Active" Probes

In drug design, the 2-phenylpyridine scaffold is a privileged structure (e.g., in kinase inhibitors). However, analyzing its conformation in solution is difficult because the

The Comparison at a Glance
Feature2-Phenylpyridine (Parent)3-Fluoro-2-(2-fluorophenyl)pyridine (Analogue)
Probe Nucleus

(Silent/Crowded)

(Active/Distinct)
Spectral Window 10 ppm (Narrow)>200 ppm (Wide)
Conformational Readout Indirect (NOE required)Direct (via

coupling)
Biaryl Twist Planar to

(Steric dependent)
Highly Twisted (

) due to F-F repulsion
Chirality Achiral (Rapid rotation)Potential Atropisomer (Restricted rotation)

Mechanistic Insight: The Ortho-Ortho Effect

The critical differentiator in the fluorinated derivative is the proximal interaction between the fluorine on the pyridine ring (C3) and the fluorine on the phenyl ring (C2').

Through-Space Coupling ( )

Unlike standard through-bond coupling (

Through-Space Coupling
  • Mechanism: Overlap of the lone pair orbitals of the two fluorine atoms.

  • Diagnostic Value: The magnitude of the coupling constant (

    
    ) is directly proportional to the distance between the atoms (
    
    
    ). A large
    
    
    value indicates a "locked" conformation where the fluorines are forced together.
Chemical Shift Perturbation
  • 2-Phenylpyridine: No

    
     signal.
    
  • Difluoro-derivative:

    • Pyridine-F (C3): Typically resonates downfield (

      
       to 
      
      
      ppm) due to the electron-deficient nitrogen heterocycle.
    • Phenyl-F (C2'): Resonates upfield relative to the pyridine fluorine (

      
       to 
      
      
      ppm).
    • Interaction: The steric clash causes a "deshielding" effect due to the loss of planarity and conjugation between the rings.

Experimental Protocol

To accurately measure these effects, a precise experimental workflow is required. This protocol ensures that solvent effects (which can alter the biaryl twist) are controlled.

Materials & Reagents
  • Analyte: >95% pure 3-Fluoro-2-(2-fluorophenyl)pyridine.

  • Solvent:

    
     (for H-bonding disruption) or 
    
    
    (non-polar baseline).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    ppm).
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE for integration accuracy, or standard zg for shift analysis.

  • Spectral Width: 200 ppm (centered at -120 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    (typically 5–10 seconds for fluorinated aromatics) to ensure quantitative integration.
  • Scans: 64–128 scans (high sensitivity of

    
     allows fewer scans than 
    
    
    ).
Data Processing
  • Line Broadening (LB): 0.3–1.0 Hz.

  • Referencing: Calibrate to Internal Standard.

Representative Data Analysis

The following table illustrates the expected spectral differences. Note that 2-phenylpyridine yields no data in these columns, highlighting the diagnostic gap.

Table 1: Comparative Spectral Profile
Parameter2-Phenylpyridine 3-Fluoro-2-(2-fluorophenyl)pyridine Interpretation

(ppm) Signal A
N/A

(d)
Pyridine C3-F . Deshielded by N-atom.[1]

(ppm) Signal B
N/A

(d)
Phenyl C2'-F . Typical aryl-F range.[1]
Multiplicity N/ADoublet of Doublets (or pseudo-triplet)Indicates coupling to protons and the other Fluorine.

(Hz)
N/A12 – 18 Hz Diagnostic: Large value confirms Through-Space interaction.
Biaryl Angle (

)
Unknown (requires X-ray)Calculated via

High twist angle (

) minimizes dipole clash.

Note: Exact chemical shifts vary by solvent. In


, shifts are typically 1–2 ppm downfield compared to 

.

Visualization of Analytical Logic

The following diagram outlines the decision process for characterizing these scaffolds, highlighting the advantage of the fluorinated derivative.

Gcluster_0Performance GapStartCompound SelectionParent2-Phenylpyridine(Parent Scaffold)Start->ParentFluoro3-Fluoro-2-(2-fluorophenyl)pyridine(Difluoro Derivative)Start->FluoroExp_H1H NMR ExperimentParent->Exp_HExp_F19F NMR ExperimentFluoro->Exp_FResult_HComplex Multiplets(7.0 - 8.5 ppm)Exp_H->Result_HResult_FDistinct Signals(-110 to -130 ppm)Exp_F->Result_FAnalysis_HNOE Analysis Required(Time Intensive)Result_H->Analysis_HAnalysis_FMeasure J(FF) Coupling(Direct Readout)Result_F->Analysis_FOutcome_HAmbiguous ConformationAnalysis_H->Outcome_HOutcome_FDefined Twist Angle &Through-Space InteractionAnalysis_F->Outcome_F

Figure 1: Analytical workflow comparing the characterization pathways of the parent scaffold versus the fluorinated analogue. The

Conclusion

While 2-phenylpyridine serves as a fundamental building block in medicinal chemistry, its lack of NMR-active reporter atoms limits rapid structural assessment. 3-Fluoro-2-(2-fluorophenyl)pyridine outperforms the parent compound in analytical utility by providing:

  • Spectral Clarity: Zero background interference in the

    
     channel.
    
  • Structural Metrics: The

    
     coupling constant serves as a "molecular ruler" for biaryl twisting.
    
  • Validation: The ability to distinguish between free-rotating and atropisomeric states without complex X-ray crystallography.

For researchers optimizing biaryl drugs, introducing fluorine at the ortho-positions is not just a metabolic blocking strategy—it is a critical analytical tool for defining molecular shape.

References

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Smith, A. J. R., et al. (2021).[2] New 19F NMR methodology reveals structures of molecules in complex mixtures. Royal Society of Chemistry. Retrieved from [Link]

  • Vliegen, M., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids. National Institutes of Health (PubMed). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

A Researcher's Guide to the Structural Analysis of 3-Fluoro-2-(2-fluorophenyl)pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior and optimizing their therapeutic potential.

Part 1: The Experimental Roadmap to a Crystal Structure

To elucidate the crystal structure of 3-Fluoro-2-(2-fluorophenyl)pyridine, a systematic experimental approach is required. The following workflow outlines the critical steps from material synthesis to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening & Condition Optimization purification->screening growth Single Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Single-Crystal XRD) mounting->data_collection solution Structure Solution (e.g., SHELXS) data_collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., CheckCIF) refinement->validation analysis Comparative Structural Analysis validation->analysis

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

The synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine can be approached through various synthetic routes known for forming biaryl compounds, such as Suzuki or Stille coupling reactions. Following synthesis, rigorous purification is essential to obtain a compound of sufficient purity for crystallization.

Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Technique Exploration:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this solution in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Optimization: Once initial crystals are obtained, refine the conditions (e.g., solvent ratios, temperature gradients, concentration) to improve crystal size and quality.

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline material.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial phases are determined using direct methods (e.g., with software like SHELXS).

    • The resulting electron density map is used to build an initial model of the molecule.

    • This model is then refined against the experimental data (e.g., using SHELXL) to optimize the atomic positions, and thermal parameters.

Part 2: A Comparative Analysis with 2-Fluoro-5-(4-fluorophenyl)pyridine

In the absence of a determined structure for our target compound, we can draw valuable inferences by comparing it to the known crystal structure of a related molecule, 2-Fluoro-5-(4-fluorophenyl)pyridine.[2] This comparison will focus on key structural parameters that are influenced by the positioning of the fluorine substituents.

Parameter2-Fluoro-5-(4-fluorophenyl)pyridine3-Fluoro-2-(2-fluorophenyl)pyridine (Hypothetical)
Crystal System Orthorhombic[2]To be determined
Space Group P2₁2₁2₁[2]To be determined
Dihedral Angle 37.93(5)°[2]Expected to be larger due to steric hindrance
Intermolecular Interactions van der Waals interactions[2]Potential for C-H···F and π-π stacking interactions

The dihedral angle between the pyridine and phenyl rings is a critical conformational parameter. In 2-Fluoro-5-(4-fluorophenyl)pyridine, this angle is 37.93(5)°.[2] For 3-Fluoro-2-(2-fluorophenyl)pyridine, the presence of a fluorine atom at the 2-position of the phenyl ring is expected to introduce significant steric hindrance with the pyridine ring. This would likely result in a larger dihedral angle, forcing the two rings into a more twisted conformation.

dihedral_angles cluster_compound1 2-Fluoro-5-(4-fluorophenyl)pyridine cluster_compound2 3-Fluoro-2-(2-fluorophenyl)pyridine (Hypothetical) A1 Pyridine Ring B1 Phenyl Ring A1->B1 Dihedral Angle = 37.93° A2 Pyridine Ring B2 Phenyl Ring A2->B2 Expected Larger Dihedral Angle (due to steric hindrance)

Figure 2: Comparison of the dihedral angles between the pyridine and phenyl rings.

The crystal packing of 2-Fluoro-5-(4-fluorophenyl)pyridine is dominated by van der Waals interactions.[2] In contrast, the substitution pattern of 3-Fluoro-2-(2-fluorophenyl)pyridine may allow for a richer landscape of intermolecular interactions. The fluorine atoms, being electronegative, could participate in weak C-H···F hydrogen bonds. Furthermore, the arrangement of the aromatic rings could facilitate π-π stacking interactions, which would influence the overall packing motif.

Part 3: The Significance for Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) has profound implications for its physicochemical properties, including solubility, dissolution rate, and stability. A thorough understanding of the crystal structure, as outlined in this guide, is a critical component of the drug development process. By determining the crystal structure of 3-Fluoro-2-(2-fluorophenyl)pyridine and comparing it to known analogues, researchers can:

  • Identify potential polymorphs: Different crystal packing arrangements of the same molecule can lead to different physical properties.

  • Guide formulation development: Knowledge of the solid-state structure can inform the design of stable and effective drug formulations.

  • Rationalize structure-activity relationships: The observed conformation and intermolecular interactions can provide insights into how the molecule interacts with its biological target.

Conclusion

While the crystal structure of 3-Fluoro-2-(2-fluorophenyl)pyridine remains to be experimentally determined, this guide provides a clear and actionable framework for its elucidation. The proposed comparative analysis with 2-Fluoro-5-(4-fluorophenyl)pyridine offers a valuable predictive tool for understanding its likely solid-state properties. The methodologies and insights presented herein are intended to empower researchers in their quest to develop novel and effective therapeutic agents.

References

  • Siddle, A. A., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, E66(12), o2070.
  • Nawaz, H., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, E68(8), o2070. [Link]

  • Bruker. (2005). SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, A64(1), 112-122.
  • Ning, a. (2022). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). APICMO CHEM. [Link]

  • Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.
  • Spek, A. L. (2009). Acta Crystallographica Section D: Biological Crystallography, D65(2), 148-155.
  • Farrugia, L. J. (1999). Journal of Applied Crystallography, 32(4), 837-838.

Sources

Bioisosteric replacement of phenylpyridine with 3-Fluoro-2-(2-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science (e.g., OLED host materials), the 2-phenylpyridine (2-PP) scaffold is ubiquitous. However, it frequently suffers from rapid oxidative metabolism and poor solubility due to planar


-stacking.

This guide analyzes the bioisosteric replacement of 2-PP with 3-Fluoro-2-(2-fluorophenyl)pyridine (3,2'-F2-PP) . This specific "dual-ortho" fluorination pattern is not merely a metabolic block; it acts as a conformational switch . By inducing a high torsion angle between the rings, this replacement disrupts planarity, improves solubility, and shields the molecule from CYP450-mediated oxidation, often without sacrificing target affinity.

Scientific Rationale: The "Twist and Shield" Effect

The transition from 2-PP to 3,2'-F2-PP leverages three distinct physicochemical alterations:

  • Conformational Control (The Twist):

    • 2-PP: Adopts a nearly planar conformation (torsion angle

      
       0–30°) to maximize conjugation, leading to poor solubility and high aggregation.
      
    • 3,2'-F2-PP: The steric repulsion between the fluorine at the pyridine-3 position and the phenyl-2 position (or the lone pair repulsion) forces the rings to twist. This non-planar geometry (torsion angle > 50°) disrupts crystal lattice packing, significantly enhancing solubility.

  • Metabolic Blocking (The Shield):

    • Phenyl rings are "soft spots" for CYP450 oxidation, particularly at the para and ortho positions. Fluorine substitution blocks these sites directly. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire ring system towards electrophilic enzymatic attack.

  • Electronic Modulation:

    • The fluorine at the 3-position of the pyridine ring inductively withdraws electron density from the pyridine nitrogen, lowering its pKa. This reduces non-specific binding to acidic phospholipids (reducing phospholipidosis risk) and alters membrane permeability.

Comparative Profiling: 2-PP vs. 3,2'-F2-PP

The following data summarizes the shift in properties upon bioisosteric replacement.

Property2-Phenylpyridine (Reference)3-Fluoro-2-(2-fluorophenyl)pyridine (Isostere)Impact/Benefit
Molecular Weight 155.2 g/mol 191.2 g/mol Slight increase; negligible impact on ligand efficiency.
Torsion Angle ~15–30° (Planar preference)~55–70° (Twisted)Critical: Disrupts

-stacking; improves solubility.
cLogP (Lipophilicity) ~2.5~2.9Slight increase, but offset by lower planarity (better solvation).
pKa (Pyridine N) ~4.5~2.8Reduced basicity; lower risk of phospholipidosis.
Metabolic Stability (HLM) Low (

min)
High (

min)
Major Gain: Blocks CYP-mediated arene oxidation.
Electronic Character Electron-rich (prone to oxidation)Electron-deficientHigher oxidation potential (useful for OLED stability).
Mechanism of Action Visualization

The following diagram illustrates the causal relationships between the structural modification and the observed physicochemical outcomes.

Bioisostere_Mechanism cluster_0 Structural Modification cluster_1 Primary Effects cluster_2 Physicochemical Outcome cluster_3 Final Benefit Mod Dual Ortho-Fluorination (3-F Pyridine + 2-F Phenyl) Steric Steric/Electrostatic Repulsion Mod->Steric Electronic Inductive Effect (-I) Mod->Electronic Block Blocked Metabolic Soft Spots Mod->Block Direct Block Twist Increased Torsion Angle (Non-Planar) Steric->Twist pKa Lowered pKa (Pyridine N) Electronic->pKa Electronic->Block Solubility Improved Solubility (Disrupted Stacking) Twist->Solubility Stability Enhanced Metabolic Stability pKa->Stability Reduced Clearance Block->Stability

Caption: Causal pathway linking dual ortho-fluorination to improved solubility and metabolic stability.

Experimental Protocols

To validate this bioisosteric replacement in your own pipeline, follow these standardized protocols.

A. Synthesis: Suzuki-Miyaura Coupling

The synthesis of the sterically hindered 3,2'-F2-PP requires an optimized catalytic system to overcome the twisting resistance during the transmetallation step.

  • Reagents:

    • Aryl Halide: 2-Bromo-3-fluoropyridine (1.0 equiv)

    • Boronic Acid: 2-Fluorophenylboronic acid (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%) or Pd₂(dba)₃ / S-Phos (for difficult substrates)

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Workflow:

    • Degassing: Charge reaction vessel with halide, boronic acid, and base. Evacuate and backfill with Argon (3x).

    • Solvation: Add degassed solvent mixture.

    • Catalysis: Add Pd catalyst under Argon counter-flow.

    • Reaction: Heat to 90–100°C for 12–18 hours.

    • Workup: Cool to RT, filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

B. Validation: Microsomal Stability Assay

This assay quantifies the "Shield" effect by measuring Intrinsic Clearance (


).
  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Concentration: 1 µM test compound; 0.5 mg/mL microsomal protein.

  • Workflow:

    • Pre-incubation: Incubate compound + microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

    • Sampling: Aliquot at

      
       min.
      
    • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
Experimental Workflow Diagram

Experimental_Workflow cluster_synth Synthesis (Suzuki Coupling) cluster_assay Validation (Metabolic Stability) Start Start: Scaffold Selection Step1 Reagents: 2-Br-3-F-Pyridine + 2-F-Phenylboronic Acid Start->Step1 Step2 Catalysis: Pd(dppf)Cl2, K3PO4 90°C, 16h Step1->Step2 Step3 Purification: Silica Chromatography Step2->Step3 Assay1 Incubation: Liver Microsomes + NADPH Step3->Assay1 Pure Compound Assay2 LC-MS/MS Analysis: Timepoints 0-60 min Assay1->Assay2 Result Calculate CL_int & t_1/2 Assay2->Result

Caption: End-to-end workflow from synthesis of the fluorinated isostere to metabolic validation.

References
  • Bhattarai, P., et al. (2026).[3] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2020). Suzuki Coupling Mechanism and Protocols. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]

Sources

Safety Operating Guide

3-Fluoro-2-(2-fluorophenyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

3-Fluoro-2-(2-fluorophenyl)pyridine (CAS: 511522-76-2) is a fluorinated biaryl pyridine derivative commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).

For disposal purposes, this compound is classified as Halogenated Organic Waste .

Critical Operational Directive:

  • DO NOT dispose of in general organic waste or non-halogenated solvent streams.

  • DO NOT dispose of down the drain.

  • DO NOT mix with strong oxidizers or acids.[1]

Failure to segregate this compound results in the generation of Hydrogen Fluoride (HF) gas during standard incineration, which corrodes facility scrubbers and poses severe environmental hazards.

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand the "Why" behind the protocol. The stability of the Carbon-Fluorine (C-F) bond dictates the disposal method.

PropertyDescriptionOperational Implication
Molecular Formula C₁₁H₇F₂NContains ~20% Fluorine by mass.
Physical State Solid (typically) or Viscous OilMay require dissolution in a combustible solvent for transfer.
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, goggles) is mandatory.
Combustion Byproducts HF , NOx, CO, CO₂REQUIRES incineration with alkaline scrubbing.
Reactivity Stable C-F bondsResistant to biodegradation; persistent in environment.

The Mechanistic Hazard: Unlike non-halogenated aromatics, the combustion of 3-Fluoro-2-(2-fluorophenyl)pyridine does not yield only CO₂ and H₂O. The thermal decomposition releases fluorine radicals which immediately abstract hydrogen to form anhydrous Hydrogen Fluoride (HF) .



Note: HF is highly corrosive to silica (glass) and metal, necessitating specialized ceramic-lined incinerators.

Step-by-Step Disposal Protocol

This protocol is a self-validating system.[2] If you cannot check off a step, stop and re-evaluate.

Phase 1: Pre-Treatment & Segregation (Lab Bench)
  • Quenching (If Reactive):

    • If the compound is part of a reaction mixture (e.g., Suzuki coupling), ensure all active reagents (boronic acids, catalysts) are quenched.

    • Validation: Check pH.[1][3] Neutral (pH 6-8) is ideal for waste storage to prevent container degradation.

  • Solubilization:

    • If the compound is a solid residue, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone/Ethanol) only if the waste stream allows mixtures.

    • Best Practice: Keep it in the Halogenated Waste stream regardless of the solvent used to dissolve it.

  • Container Selection:

    • Primary: High-Density Polyethylene (HDPE) carboy.

    • Secondary: Glass is acceptable but less robust against accidental impact.

    • Avoid: Metal containers (unless lined) due to potential corrosion from trace acid formation over time.

Phase 2: Labeling & Documentation

The label is the primary communication tool with the waste management facility.

  • Standard Label: "Hazardous Waste - Halogenated Organic."

  • Specific Content: Write "Contains: 3-Fluoro-2-(2-fluorophenyl)pyridine" clearly.

  • Hazard Checkbox: Check "Toxic" and "Irritant."[3]

Phase 3: Waste Stream Routing

Refer to the decision logic below to ensure the correct path is chosen.

WasteSegregation Start Waste Generation 3-Fluoro-2-(2-fluorophenyl)pyridine IsPure Is the compound pure or in solution? Start->IsPure SolutionType Solvent Type? IsPure->SolutionType In Solution CorrectStream HALOGENATED WASTE STREAM (Must be incinerated w/ Scrubbers) IsPure->CorrectStream Pure Solid NonHalo Non-Halogenated Solvent (e.g., Acetone, MeOH) SolutionType->NonHalo Halo Halogenated Solvent (e.g., DCM, Chloroform) SolutionType->Halo Action1 CRITICAL ERROR: Do NOT place in General Organic Waste NonHalo->Action1 If mixed with General Waste NonHalo->CorrectStream Segregate as Halogenated due to Solute Halo->CorrectStream

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute mandates the Halogenated Waste stream.

Ultimate Disposal: The Incineration Mechanism

As a researcher, you are responsible for the waste until it is destroyed. Understanding the downstream process ensures you do not send incompatible materials.

The waste facility will inject this stream into a high-temperature incinerator (1100°C+).

The Scrubbing Process (Why Segregation Matters):

  • Combustion: The C-F bonds break.

  • Acid Generation: HF gas is formed.

  • Neutralization: The exhaust gas passes through a wet scrubber spraying Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂).



  • Result: The toxic Fluorine is captured as Calcium Fluoride (Fluorspar), a non-toxic solid precipitate.

  • Failure Mode: If this waste is hidden in a non-halogenated stream, it may be routed to a fuel-blending facility (cement kiln) lacking these specific scrubbers, causing illegal emissions and equipment damage.

IncinerationProcess Waste Halogenated Waste (Fluorinated Pyridine) Furnace Incinerator (1100°C) Waste->Furnace Injection Gases Hot Gases (CO2, NOx, HF) Furnace->Gases Combustion Scrubber Alkaline Scrubber (Ca(OH)2 Spray) Gases->Scrubber Acid Neutralization Stack Clean Exhaust (N2, CO2, H2O) Scrubber->Stack Vapor SolidWaste Solid Precipitate (CaF2) Scrubber->SolidWaste Precipitation

Figure 2: The fate of the Fluorine atom during proper disposal.

Emergency Spill Procedures

If a spill occurs in the laboratory prior to disposal:

  • Evacuate & Ventilate: If the quantity is large (>10g) or if heated, evacuate the immediate area. Fluorinated pyridines can be lachrymators (tear-inducing).

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Solids: Sweep up gently to avoid dust generation.

    • Liquids/Solutions: Absorb with Vermiculite or Sand . Do not use combustible materials like paper towels or sawdust if the concentration is high.

  • Decontamination: Wipe the surface with a dilute soap solution. Place all cleanup materials into the Halogenated Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Fluoropyridine (Analogous Hazard Data).Link

  • PubChem. Compound Summary: 3-Fluoro-2-(2-fluorophenyl)pyridine (CAS 511522-76-2). National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(2-fluorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(2-fluorophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.